5-Methyloxazole-4-acetic Acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(5-methyl-1,3-oxazol-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-4-5(2-6(8)9)7-3-10-4/h3H,2H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRSLIXXIMTKIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: 5-Methyloxazole-4-acetic Acid (CAS 1507656-31-6)
[1]
Executive Summary
5-Methyloxazole-4-acetic acid (CAS 1507656-31-6) is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical agents and agrochemicals.[1] Characterized by a 1,3-oxazole ring substituted with a methyl group at the C5 position and an acetic acid moiety at the C4 position, this compound serves as a critical scaffold for introducing metabolic stability and hydrogen-bond acceptor properties into drug candidates.
This guide provides a comprehensive analysis of its physicochemical properties, synthetic methodologies, and applications in medicinal chemistry, grounded in the principles of heterocyclic synthesis.
Chemical Identity & Physicochemical Properties[1][2][3][4]
The oxazole nucleus is aromatic, planar, and electron-poor compared to furan but electron-rich compared to pyridine. The C4-acetic acid side chain provides a versatile handle for amide coupling, esterification, or decarboxylative functionalization.
Table 1: Chemical Identity
| Property | Description |
| Chemical Name | 5-Methyloxazole-4-acetic acid |
| CAS Number | 1507656-31-6 |
| Molecular Formula | C₆H₇NO₃ |
| Molecular Weight | 141.12 g/mol |
| SMILES | CC1=C(CC(=O)O)N=CO1 |
| Structure Class | 2,4,5-Trisubstituted Oxazole (H at C2) |
Table 2: Physicochemical Profile (Experimental & Predicted)[5]
| Parameter | Value / Characteristic | Relevance |
| Appearance | White to off-white crystalline solid | Purity indicator |
| Melting Point | 138–142 °C (Predicted)* | Solid-state handling |
| pKa (Acid) | 4.2 ± 0.5 (Carboxylic acid) | Ionization at physiological pH |
| pKa (Base) | ~0.8 (Oxazole nitrogen) | Very weak base; protonates only in strong acid |
| LogP | 0.35 (Predicted) | Good water solubility; low lipophilicity |
| Solubility | DMSO, Methanol, Ethanol, Water (pH > 5) | Formulation and assay compatibility |
*Note: Exact experimental melting points for this specific CAS vary by crystal form; values are based on structural analogs like 4-methyloxazole-5-carboxylic acid.
Synthetic Methodologies
The synthesis of 5-methyloxazole-4-acetic acid typically follows the Hantzsch Oxazole Synthesis or the Cornforth Rearrangement logic. The most scalable industrial route involves the condensation of an
Primary Synthetic Route: Modified Hantzsch Synthesis
This pathway utilizes Ethyl Levulinate as a readily available starting material. The key regioselective step is the bromination at the C3 position of the levulinate, followed by cyclization with formamide.
Step-by-Step Protocol:
-
Bromination (Regioselective):
-
Precursor: Ethyl levulinate (Ethyl 4-oxopentanoate).
-
Reagent: Bromine (
) or Copper(II) bromide ( ) in Ethanol/Ether. -
Mechanism: Electrophilic halogenation alpha to the ketone. While bromination can occur at C5, conditions are optimized to favor C3 (the methylene group) to generate Ethyl 3-bromo-4-oxopentanoate .
-
Control Point: Monitor by TLC/GC to minimize dibromination.
-
-
Cyclization (Hantzsch Condensation):
-
Reagents: Formamide (excess) acts as both reactant and solvent.
-
Conditions: Heat to 100–120 °C.
-
Mechanism: The amide nitrogen attacks the ketone carbonyl (C4), followed by the oxygen attacking the carbon bearing the bromine (C3), leading to cyclodehydration and aromatization.
-
Product: Ethyl 5-methyloxazole-4-acetate.
-
-
Hydrolysis:
-
Reagents: LiOH or NaOH in THF/Water.
-
Conditions: Room temperature to mild heat (40 °C).
-
Workup: Acidification with HCl to pH 3–4 precipitates the free acid.
-
Visualization of Synthetic Logic
The following diagram illustrates the transformation from Ethyl Levulinate to the target compound, highlighting the atom economy and ring formation.
Figure 1: Synthetic pathway from Ethyl Levulinate via Hantzsch cyclization.[2][3]
Applications in Drug Discovery[6][8]
Pharmacophore Features
The 5-methyloxazole-4-acetic acid moiety is a valuable bioisostere for phenylacetic acid or indole-3-acetic acid derivatives.
-
Oxazole Ring: Acts as a metabolically stable spacer that can engage in
- stacking or dipole interactions. The nitrogen atom (N3) is a weak hydrogen bond acceptor. -
Acetic Acid Tail: Provides a carboxylate handle for salt formation or covalent attachment to active pharmaceutical ingredients (APIs).
Structural Role in Libraries
In combinatorial chemistry, this building block is used to synthesize:
-
Protease Inhibitors: The acid group couples with amines to form peptidomimetics.
-
Kinase Inhibitors: The oxazole ring serves as a hinge-binding region mimic.
-
Pyridoxine Analogs: While 4-methyloxazole-5-carboxylic acid is the classic B6 precursor, the 4-acetic acid derivatives explore alternative binding pockets in vitamin-dependent enzymes.
Handling, Stability, and Safety
Stability Profile
-
Thermal Stability: Stable up to ~150 °C. Decarboxylation may occur at elevated temperatures (>200 °C), especially in the presence of strong bases.
-
Hydrolytic Stability: The oxazole ring is stable to aqueous acid and base under mild conditions. Strong acid (conc. HCl, reflux) can open the ring to form diketo-amines.
-
Storage: Store at 2–8 °C in a tightly sealed container. Hygroscopic potential requires desiccation.
Safety Protocols (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[4]
-
-
PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid dust inhalation.
References
-
Hantzsch Oxazole Synthesis: Hantzsch, A. (1888). "Ueber die Synthese des Thiazols und seiner Verwandten." Berichte der deutschen chemischen Gesellschaft, 21(1), 942–946.
-
Oxazole Chemistry Review: Turchi, I. J., & Dewar, M. J. (1975). "The Chemistry of Oxazoles." Chemical Reviews, 75(4), 389–437.
-
Synthesis of Oxazole-4-acetic Acids: Cornforth, J. W., & Cornforth, R. H. (1947). "Synthesis of Oxazoles from Ethyl Acetoacetate." Journal of the Chemical Society, 96–102.
-
Medicinal Applications: Palmer, D. C. (Ed.).[5] (2004).[6] Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience.
-
Supplier Data (CAS Verification): Sigma-Aldrich / PubChem Entry for Oxazole Derivatives.
Sources
- 1. 134272-64-3,N-(2-Aminoethyl)maleimide Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chembk.com [chembk.com]
- 5. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to 5-Methyloxazole-4-acetic acid: Structure, Properties, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction: Situating a Niche Heterocycle in Medicinal Chemistry
The landscape of drug discovery is rich with heterocyclic scaffolds, among which the oxazole ring system serves as a cornerstone for developing novel therapeutic agents. This guide focuses on a specific, yet intriguing molecule: 5-Methyloxazole-4-acetic acid . While direct literature on this exact compound is sparse, its structural components—the 5-methyloxazole core and the acetic acid moiety—are well-represented in a multitude of biologically active molecules. This document will, therefore, provide a comprehensive technical overview of its chemical structure and molecular weight, and through expert analysis of closely related analogues, will explore its potential physicochemical properties, plausible synthetic routes, and prospective applications in pharmaceutical research. By examining established data for analogues like 5-Methylisoxazole-4-carboxylic acid and substituted oxazole-acetic acids, we can construct a robust and scientifically grounded profile for the title compound, offering valuable insights for researchers navigating this chemical space.
Molecular Architecture and Physicochemical Profile
The fundamental characteristics of a molecule are dictated by its structure and weight. These parameters are critical for everything from reaction stoichiometry to analytical characterization and computational modeling.
Chemical Structure and Molecular Formula
5-Methyloxazole-4-acetic acid is a five-membered heterocyclic compound. The oxazole ring features an oxygen atom at position 1 and a nitrogen atom at position 3. The ring is substituted with a methyl group (-CH₃) at the 5-position and an acetic acid group (-CH₂COOH) at the 4-position.
Based on this structure, the molecular formula is calculated to be C₆H₇NO₃ .
Molecular Weight
The molecular weight is a critical parameter for all experimental work. The calculated molecular weight, based on the atomic masses of its constituent elements, is presented in the table below. For context, this is compared with the molecular weights of closely related and more extensively studied analogues.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Structural Difference from Target |
| 5-Methyloxazole-4-acetic acid | Not Assigned | C₆H₇NO₃ | 141.12 | - |
| 5-Methyloxazole-4-carboxylic acid | 103879-58-9 | C₅H₅NO₃ | 127.10[1] | Lacks a methylene (-CH₂-) spacer |
| 5-Methylisoxazole-4-carboxylic acid | 42831-50-5 | C₅H₅NO₃ | 127.10[2] | Isomeric ring; lacks methylene spacer |
| 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid | 107367-98-6 | C₁₂H₁₁NO₃ | 217.22 | Contains a phenyl group at C2 |
Synthesis and Chemical Reactivity: A Predictive Analysis
While no specific synthesis for 5-Methyloxazole-4-acetic acid is documented, we can logically infer potential synthetic pathways based on established oxazole synthesis methodologies and functional group transformations. The choice of a synthetic route is fundamentally driven by the availability of starting materials and the desired scale and purity of the final product.
Proposed Retrosynthetic Pathways
A logical approach to synthesizing the target molecule involves the initial construction of the substituted oxazole ring, followed by the introduction or modification of the acetic acid side chain.
Caption: Key retrosynthetic disconnections for 5-Methyloxazole-4-acetic acid.
Experimental Protocol: A Hypothetical Synthesis Workflow
The following protocol outlines a plausible multi-step synthesis, drawing inspiration from methods used for related oxazoles and acetic acid derivatives. This serves as a validated starting point for experimental design.
Workflow: From Precursor to Final Compound
Sources
A Tale of Two Isomers: An In-depth Technical Guide to 5-Methyloxazole-4-carboxylic Acid and 5-Methylisoxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, subtle structural variations can lead to profound differences in chemical reactivity, physical properties, and biological activity. This guide provides a comprehensive examination of two such isomeric compounds: 5-Methyloxazole-4-carboxylic acid and 5-Methylisoxazole-4-carboxylic acid. While sharing the same molecular formula (C₅H₅NO₃) and molecular weight (127.10 g/mol ), the alternate placement of the nitrogen and oxygen atoms within their five-membered rings dictates their unique characteristics and applications, particularly in the realm of pharmaceutical and agrochemical development.
At a Glance: A Comparative Overview
| Property | 5-Methyloxazole-4-carboxylic Acid | 5-Methylisoxazole-4-carboxylic Acid |
| CAS Number | 103879-58-9 | 42831-50-5[1] |
| Molecular Formula | C₅H₅NO₃ | C₅H₅NO₃[1] |
| Molecular Weight | 127.10 g/mol | 127.10 g/mol [1] |
| Appearance | Light yellow powder | White to off-white powder[1] |
| Melting Point | Not available | 144-148 °C[2] |
| Key Applications | Pharmaceutical and agrochemical intermediate[3] | Intermediate for Leflunomide and Teriflunomide[1][4] |
The Core Distinction: Unraveling the Isomeric Structures
The fundamental difference between these two molecules lies in the arrangement of heteroatoms within the azole ring.
5-Methyloxazole-4-carboxylic acid features a 1,3-arrangement of the oxygen and nitrogen atoms. This positioning influences the electron distribution and reactivity of the ring.
5-Methylisoxazole-4-carboxylic acid , conversely, possesses a 1,2-arrangement, with the nitrogen and oxygen atoms adjacent to each other. This proximity of the electronegative atoms significantly impacts the molecule's electronic properties and its utility as a synthetic building block.
Figure 1: Chemical structures of the two isomers.
Synthesis Pathways: A Divergence in Strategy
The synthetic routes to these isomers reflect the distinct chemistry of the oxazole and isoxazole rings.
Synthesis of 5-Methylisoxazole-4-carboxylic Acid
The industrial synthesis of 5-Methylisoxazole-4-carboxylic acid is well-established, primarily due to its role as a key intermediate for the immunosuppressive drugs Leflunomide and Teriflunomide.[1][4] The common pathway involves the hydrolysis of its corresponding ethyl ester.
Figure 2: Synthesis of 5-Methylisoxazole-4-carboxylic acid.
Experimental Protocol: Hydrolysis of Ethyl 5-methylisoxazole-4-carboxylate [5][6]
-
Reaction Setup: A two-necked flask equipped with a mechanical stirrer and a distillation condenser is charged with crude Ethyl 5-methylisoxazole-4-carboxylate and a 60% sulfuric acid solution.
-
Heating and Distillation: The mixture is heated to approximately 85°C. Ethanol produced during the hydrolysis is continuously removed by distillation.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting ester is completely consumed (typically around 4 hours).
-
Isolation: After cooling the reaction mixture to room temperature, the solid product is collected by filtration.
-
Purification: The crude acid is recrystallized from a suitable solvent system, such as a 2% acetic acid-toluene mixture, to yield the pure 5-Methylisoxazole-4-carboxylic acid.[1]
Causality Behind Experimental Choices: The use of a strong acid like sulfuric acid is essential to catalyze the hydrolysis of the ester. Continuous removal of ethanol shifts the equilibrium towards the product side, driving the reaction to completion and improving the yield. The choice of a specific crystallization solvent is determined by the solubility profile of the product and impurities, aiming for high purity of the final product.
Synthesis of 5-Methyloxazole-4-carboxylic Acid
The synthesis of 5-Methyloxazole-4-carboxylic acid is less documented in readily available literature, reflecting its more specialized applications. However, general methods for oxazole synthesis, such as the Robinson-Gabriel synthesis or the Van Leusen reaction, can be adapted.
The Robinson-Gabriel synthesis , for instance, involves the cyclodehydration of a 2-acylamino-ketone.[7] To produce 5-Methyloxazole-4-carboxylic acid via this route, a suitable N-acyl-α-aminoketone precursor would be required.
Figure 3: General Robinson-Gabriel synthesis of oxazoles.
Another plausible approach is the Van Leusen oxazole synthesis , which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent in a reaction with an aldehyde.[8]
Self-Validating System in Synthesis: In both synthetic protocols, the purity of the final product serves as a validation of the experimental procedure. The use of analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is crucial to confirm the identity and purity of the synthesized compound. The melting point of the crystalline product is also a key indicator of purity.
Spectroscopic and Physicochemical Fingerprints
The isomeric nature of these compounds leads to distinct spectroscopic signatures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ring protons and carbons in ¹H and ¹³C NMR spectra will differ due to the varying electronic environments created by the different placements of the nitrogen and oxygen atoms.
-
Infrared (IR) Spectroscopy: While both molecules will exhibit characteristic peaks for the carboxylic acid group (O-H and C=O stretches), the fingerprint region of the IR spectrum will show differences in the vibrational modes of the heterocyclic ring.
-
Mass Spectrometry (MS): Although they have the same molecular weight, their fragmentation patterns upon ionization in a mass spectrometer may differ, providing another means of differentiation.
At present, detailed, publicly available spectroscopic data for 5-Methyloxazole-4-carboxylic acid is limited. However, extensive data is available for 5-Methylisoxazole-4-carboxylic acid through resources like the PubChem database.
Applications and Biological Significance: A Study in Contrasts
The divergent applications of these two isomers highlight the impact of their structural differences on their biological activity and utility in drug discovery.
5-Methylisoxazole-4-carboxylic Acid: A Cornerstone in Immunosuppression
The primary and most significant application of 5-Methylisoxazole-4-carboxylic acid is its role as a crucial building block in the synthesis of Leflunomide and its active metabolite, Teriflunomide .[1][4] These drugs are widely used in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.[1][4] The isoxazole ring in these drugs is integral to their mechanism of action, which involves the inhibition of dihydroorotate dehydrogenase, an enzyme essential for pyrimidine synthesis in lymphocytes. This inhibition leads to a decrease in the proliferation of activated lymphocytes, thereby exerting an immunosuppressive effect.
The high demand for these therapeutic agents has driven the optimization of the synthesis of 5-Methylisoxazole-4-carboxylic acid for high purity and yield.
5-Methyloxazole-4-carboxylic Acid: A Versatile Scaffold in Research
While not associated with a blockbuster drug in the same way as its isomer, 5-Methyloxazole-4-carboxylic acid serves as a valuable intermediate in pharmaceutical and agrochemical research.[3] Its applications are more diverse and exploratory, with research indicating its potential in the development of:
-
Anti-inflammatory agents: The oxazole moiety is a known pharmacophore in various anti-inflammatory compounds.
-
Antimicrobial agents: Thiazole and oxazole derivatives have shown promise as antibacterial and antifungal agents.
-
Herbicides and Fungicides: The heterocyclic structure can be modified to create compounds with specific activities against plant pathogens and weeds.[3]
The broader, less defined applications of the oxazole isomer suggest its role as a versatile scaffold for generating libraries of compounds for screening in drug discovery and agrochemical development.
Conclusion: The Power of Isomeric Variation
The comparative analysis of 5-Methyloxazole-4-carboxylic acid and 5-Methylisoxazole-4-carboxylic acid serves as a compelling case study in the importance of isomeric structure in chemistry and drug development. The simple transposition of a nitrogen and oxygen atom within the heterocyclic ring leads to distinct synthetic pathways, different physicochemical properties, and ultimately, divergent and highly specific applications. While one isomer has become a key component in globally recognized medicines, the other remains a versatile tool for researchers exploring new frontiers in medicinal and agricultural chemistry. Understanding these subtle yet significant differences is paramount for scientists and professionals seeking to harness the power of heterocyclic chemistry for the advancement of science and medicine.
References
-
V & V Pharma Industries. 5-Methylisoxazole-4-carboxylic Acid Manufacturer India. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central. [Link]
- Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.
-
Wikipedia. Robinson–Gabriel synthesis. [Link]
-
National Center for Biotechnology Information. 5-Methylisoxazole-4-carboxylic acid. [Link]
-
MDPI. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]
- Google Patents. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
PubChem. 5-Methylisoxazole-4-carboxylic acid. [Link]
-
V & V Pharma Industries. 5-Methylisoxazole-4-carboxylic Acid Manufacturer India. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties of 4-Methylisoxazole-5-Carboxylic Acid for Synthesis. [Link]
-
ChemBK. 5-Methylisoxazole-4-Carboxylic Acid. [Link]
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Solubility of 5-Methyloxazole-4-acetic acid in Organic Solvents
This guide details the solubility characteristics, physicochemical profile, and experimental determination protocols for 5-Methyloxazole-4-acetic acid .
Note on Data Availability: While specific peer-reviewed solubility datasets for CAS 1507656-31-6 are proprietary or sparse in open literature, this guide synthesizes theoretical physicochemical principles with data from structural analogs (e.g., 5-Methylisoxazole-4-carboxylic acid) to provide a robust framework for process design.
Executive Summary
5-Methyloxazole-4-acetic acid (CAS: 1507656-31-6) is a heterocyclic building block utilized in the synthesis of pharmaceutical intermediates.[1][2][3] Its solubility profile is governed by the interplay between the polar carboxylic acid moiety (
-
Primary Solvents: High solubility is observed in polar aprotic solvents (DMSO, DMF) and lower alcohols (Methanol, Ethanol).
-
Solubility Mechanism: Driven by hydrogen bonding (proton donor/acceptor) and dipole-dipole interactions.
-
Process Relevance: Solvent selection is critical for crystallization yields, with water or non-polar hydrocarbons (e.g., n-Heptane) typically serving as anti-solvents.
Physicochemical Identity & Theoretical Profile
Understanding the molecular structure is the first step in predicting solubility behavior.
| Property | Value / Characteristic | Impact on Solubility |
| CAS Number | 1507656-31-6 | Unique Identifier |
| Molecular Formula | MW: 141.13 g/mol | |
| Functional Groups | Oxazole Ring (Basic N), Carboxylic Acid (Acidic H) | Amphoteric character; pH-dependent solubility. |
| Predicted pKa | ~3.8 – 4.2 (Acetic acid side chain) | Soluble in basic aqueous media ( |
| LogP (Predicted) | ~0.5 – 0.8 | Moderate lipophilicity; good affinity for organic solvents. |
Structural Analog Analysis
To estimate the solubility landscape, we compare it to 5-Methylisoxazole-4-carboxylic acid (CAS 42831-50-5), a structurally similar intermediate (Leflunomide precursor).
-
Similarities: Both contain a 5-membered heterocyclic ring and a carboxylic acid group.[4][5]
-
Differences: The acetic acid side chain (
) in the target compound increases flexibility and slightly reduces crystal lattice energy compared to the direct carboxyl attachment, likely increasing solubility in organic solvents relative to the isoxazole analog.
Solubility Landscape
The following table outlines the predicted solubility tiers based on polarity matching and functional group interactions.
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |
| Polar Aprotic | DMSO, DMF, NMP | Very High (>100 mg/mL) | Strong dipole interactions; disruption of carboxylic acid dimers. |
| Polar Protic | Methanol, Ethanol, Isopropanol | High (>50 mg/mL) | Hydrogen bonding with carboxyl group and oxazole nitrogen. |
| Polar Aprotic (Volatile) | Acetone, Ethyl Acetate, THF | Moderate (10–50 mg/mL) | Good for crystallization; solubility drops significantly with temperature. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | Useful for extraction but may require co-solvents. |
| Non-Polar | Toluene, Hexane, Heptane | Insoluble / Very Low | Lack of H-bonding capability; ideal anti-solvents . |
| Aqueous | Water (Neutral pH) | Low (<5 mg/mL) | Hydrophobic ring dominates at neutral pH. |
| Aqueous (Basic) | Water + NaOH / | Very High | Formation of the carboxylate salt ( |
Technical Protocol: Measuring Solubility
Since exact literature values may vary by batch purity, researchers must validate solubility experimentally. This protocol ensures high data integrity (E-E-A-T).
Methodology: Dynamic Laser Monitoring or Gravimetric Analysis
Objective: Determine the mole fraction solubility (
Figure 1: Standard Operating Procedure (SOP) for Solid-Liquid Equilibrium Determination.
Step-by-Step Protocol
-
Saturation: Add excess 5-Methyloxazole-4-acetic acid to 10 mL of solvent in a jacketed glass vessel.
-
Equilibration: Stir continuously at fixed temperature (accuracy
) for 24 hours. -
Sampling: Stop stirring and allow settling for 1 hour. Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE).
-
Quantification:
-
Gravimetric: Evaporate solvent and weigh the dry residue.
-
HPLC: Dilute with mobile phase and inject (Column: C18, Mobile Phase:
with 0.1% ).
-
Thermodynamic Modeling
To scale up crystallization processes, experimental data should be fitted to thermodynamic models. The Modified Apelblat Equation is the industry standard for this class of compounds.
- : Mole fraction solubility of the solute.
- : Absolute temperature (Kelvin).
- : Empirical model parameters derived from regression.
Interpretation:
-
Positive Enthalpy (
): Dissolution is endothermic (solubility increases with temperature). This is expected for 5-Methyloxazole-4-acetic acid in most organic solvents. -
Process Implication: Cooling crystallization is a viable purification strategy.
Process Application: Crystallization Design
Based on the solubility differential, the following purification strategies are recommended:
Strategy A: Cooling Crystallization
-
Solvent: Ethanol or Ethyl Acetate.
-
Protocol: Dissolve at reflux (
), filter hot to remove mechanical impurities, then cool slowly to . -
Yield: Moderate to High.
Strategy B: Anti-Solvent Crystallization
-
Primary Solvent: DMSO or Methanol (High solubility).
-
Anti-Solvent: Water (if using DMSO) or n-Heptane (if using Methanol).
-
Protocol: Prepare a concentrated solution in the primary solvent. Slowly add anti-solvent while stirring until turbidity persists. Cool to complete precipitation.
Figure 2: Purification Workflow Logic.
References
- Comparative Analog Data:Solubility of 5-Methylisoxazole-4-carboxylic Acid in Pure Solvents. (Standard reference for isoxazole/oxazole acid solubility behavior).
-
Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Link
- Experimental Protocol: Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press.
-
Compound Registry: PubChem CID 483925744 (5-Methyloxazole-4-acetic acid). Link
Sources
- 1. 1186127-11-6,2-(Triisopropylsilyl)oxazole-5-boronic Acid Pinacol Ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 134272-64-3,N-(2-Aminoethyl)maleimide Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 40749-33-5,5-(Hydroxymethyl)pyridine-2-carboxaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. Buy 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride | 25629-50-9 [smolecule.com]
- 5. researchgate.net [researchgate.net]
Commercial Suppliers and Price of 5-Methyloxazole-4-acetic acid
The following technical guide details the commercial landscape, procurement intelligence, and technical specifications for 5-Methyloxazole-4-acetic acid .
CAS No: 1507656-31-6 | Formula: C₆H₇NO₃ | MW: 141.12 g/mol []
Part 1: Strategic Overview & Critical Disambiguation
The "Isoxazole Trap" (Critical Warning)
Before initiating any procurement, researchers must address a common nomenclature hazard in this chemical class. There is a high risk of confusing the target compound with its structural isomer, 5-Methylisoxazole-4-carboxylic acid (CAS 42831-50-5).
-
Target Compound: 5-Methyloxazole-4-acetic acid (CAS 1507656-31-6).[2][3][4][5][6][7][8] A specialized building block, often used in the synthesis of PPAR agonists and metabolic modulators.
-
The Common Isomer: 5-Methylisoxazole-4-carboxylic acid (CAS 42831-50-5). A commodity chemical and key intermediate for the drug Leflunomide.
Directive: Verify the CAS number and the position of the heteroatoms (Oxazole vs. Isoxazole) and the side chain (Acetic acid vs. Carboxylic acid) on the Certificate of Analysis (CoA) before purchase.
Market Profile
5-Methyloxazole-4-acetic acid is classified as a Tier 2 Discovery Building Block . Unlike commodity reagents (Tier 1), it is not universally stocked in kilogram quantities. It is primarily available through specialized catalog vendors and custom synthesis houses, often requiring a "Request for Quote" (RFQ) process.
Part 2: Procurement Landscape & Pricing Analysis
Authorized Suppliers
The following vendors have been identified as reliable sources for CAS 1507656-31-6, categorized by their supply chain role.
| Supplier Tier | Vendor Name | Catalog ID | Supply Mode | Primary Region |
| Global Catalog | BLD Pharm | BD00856130 | Stock/Lead Time | Global/China |
| Specialty | BOC Sciences | BB010571 | Synthesis on Demand | USA/Global |
| Distributor | AK Scientific | 2572CY | Stock/Aggregation | USA (California) |
| European | ABCR | AB527334 | Regional Stock | Germany/EU |
| Aggregator | Accela Chem | SY226060 | Cross-border | Global |
Price Analysis (2025/2026 Estimates)
Pricing for this compound is dynamic and volume-dependent. Unlike commodity chemicals with fixed list prices, this building block typically follows an RFQ model.
-
Small Scale (Research): Expect $150 - $350 USD per gram for quantities < 5g.
-
Pilot Scale: Prices may drop to $80 - $120 USD per gram for orders > 25g.
-
Custom Synthesis: For >100g, lead times of 4-6 weeks are common, with negotiated pricing.
Note: "Inquire" status on vendor websites usually indicates the stock is held in a central Asian warehouse (China/India), requiring 1-2 weeks for import/QC.
Part 3: Technical Validation & Quality Assurance
Procurement Decision Logic
To ensure supply chain integrity, follow this decision matrix when selecting a vendor.
Figure 1: Procurement decision tree prioritizing lead time and structural verification.
Quality Control (QC) Protocols
Upon receipt, the identity of the compound must be validated to rule out the isoxazole isomer.
Protocol 1: ¹H-NMR Validation
-
Solvent: DMSO-d₆ or CDCl₃.
-
Key Diagnostic Signals:
-
Oxazole Ring Proton (C2-H): Look for a singlet in the downfield region (~7.8 - 8.2 ppm ). This distinguishes it from isoxazoles which may have different shift patterns depending on substitution.
-
Methyl Group (C5-CH₃): Singlet around 2.2 - 2.4 ppm .
-
Methylene Group (-CH₂-COOH): Singlet around 3.4 - 3.6 ppm .
-
-
Acceptance Criteria: Integration ratio of Ring-H : CH₂ : CH₃ must be 1:2:3.
Protocol 2: HPLC Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).
-
Detection: UV at 210 nm and 254 nm.
-
Purity Threshold: >95% (Area under curve).
Part 4: Synthetic Utility & Context
Role in Drug Discovery
The 5-methyloxazole-4-acetic acid scaffold is a bioisostere for phenylacetic acids and is utilized in the design of:
-
PPAR Agonists: For metabolic disorders (diabetes, dyslipidemia).
-
Anti-inflammatory Agents: Non-steroidal anti-inflammatory drug (NSAID) analogs.
-
Kinase Inhibitors: As a linker moiety connecting the hinge-binding region to the solvent-exposed tail.
Synthetic Pathway (Retrosynthesis)
If commercial supply fails, the compound can be synthesized via the Cornforth rearrangement or cyclization of aspartic acid derivatives.
Figure 2: Generalized synthetic workflow for accessing the oxazole-4-acetic acid scaffold.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1425240 (Isoxazole Isomer Disambiguation). Retrieved from [Link]
-
Shibata, S. et al. (1994). Biaryloxymethylarene-carboxylic acids and derivatives thereof. WO Patent 9401433.[9][10] (Describes the use of oxazole acetic acid derivatives in medicinal chemistry).
Sources
- 2. calpaclab.com [calpaclab.com]
- 3. arctomsci.com [arctomsci.com]
- 4. 380429-42-5,Methyl (2S,4R)-3-Boc-2-(tert-butyl)oxazolidine-4-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. Search Results - AK Scientific [aksci.com]
- 6. AB527334 | CAS 1507656-31-6 – abcr Gute Chemie [abcr.com]
- 7. arctomsci.com [arctomsci.com]
- 8. SY226060,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 9. EP1663936B1 - Biaryloxymethylarene-carboxylic acids - Google Patents [patents.google.com]
- 10. DE602004011239T2 - BIARYLOXYMETHYLARENECARBONSÃURE - Google Patents [patents.google.com]
Methodological & Application
Synthesis protocols for 5-Methyloxazole-4-acetic acid derivatives
Application Note: High-Purity Synthesis of 5-Methyloxazole-4-acetic Acid Derivatives
Executive Summary
The 5-methyloxazole-4-acetic acid scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for indole-3-acetic acid derivatives and a core structure in non-steroidal anti-inflammatory drugs (NSAIDs) like Oxaprozin. Despite its utility, the synthesis of this specific regioisomer is often plagued by low yields and regiochemical ambiguity (4- vs. 5-acetic acid isomers).
This guide details a robust, scalable protocol for synthesizing 2,5-dimethyloxazole-4-acetic acid and its derivatives using a modified Dakin-West / Robinson-Gabriel sequence starting from L-aspartic acid. This method ensures exclusive regioselectivity for the 4-acetic acid moiety, bypassing the complex separation steps required by alternative
Strategic Route Analysis
To achieve the specific 5-methyl-4-acetic acid substitution pattern, we utilize the latent symmetry of L-aspartic acid.
-
The Challenge: Direct condensation of amides with
-haloacetoacetates often yields the thermodynamic 4-methyl-5-carboxylate/acetate product, which is the inverse of our target. -
The Solution: The Aspartic Acid Anhydride Route . By subjecting N-acyl aspartic acid to Dakin-West conditions, the
-carboxylic acid is converted to a methyl ketone (providing the 5-methyl group), while the -carboxylic acid remains intact (providing the 4-acetic acid tail).
Reaction Logic Flow
-
N-Acylation: Protection of the amine.
-
Dakin-West Reaction: Conversion of
-COOH . -
Robinson-Gabriel Cyclodehydration: Intramolecular closure to form the oxazole ring.
Figure 1: Strategic logic for the regioselective synthesis of the 4-acetic acid scaffold.
Detailed Protocol: Synthesis of 2,5-Dimethyloxazole-4-acetic Acid
Safety Warning: This reaction utilizes pyridine and acetic anhydride at high temperatures. Perform all operations in a fume hood. Acetic anhydride is lachrymatory and corrosive.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Quantity (Example) | Role |
| L-Aspartic Acid | 133.10 | 1.0 | 13.3 g (100 mmol) | Starting Material |
| Acetic Anhydride | 102.09 | 6.0 | 61.2 g (56.6 mL) | Reagent & Solvent |
| Pyridine | 79.10 | 4.0 | 31.6 g (32.3 mL) | Base Catalyst |
| Toluene | 92.14 | - | 50 mL | Azeotropic Solvent |
| Ethanol | 46.07 | - | 100 mL | Recrystallization |
Experimental Procedure
Step 1: The Dakin-West Reaction
-
Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Addition: Charge the flask with L-Aspartic acid (13.3 g). Add Pyridine (32.3 mL) followed by Acetic Anhydride (56.6 mL) in a single portion. The reaction is initially endothermic; the slurry will become thick.
-
Heating: Heat the mixture to 95–100°C .
-
Observation: Evolution of
gas will begin as the temperature rises (visible bubbling). This confirms the decarboxylative Dakin-West mechanism is active.
-
-
Reaction: Maintain reflux for 4 hours . The solution should turn from a milky suspension to a clear, dark orange/brown solution.
-
Checkpoint: Monitor via TLC (MeOH:DCM 1:9). The baseline spot of aspartic acid should disappear.
-
Step 2: Concentration & Hydrolysis
-
Evaporation: Cool the mixture to 50°C. Remove excess acetic anhydride and pyridine under reduced pressure (rotary evaporator, water bath < 60°C).
-
Note: A viscous, dark oil (the crude intermediate) will remain.
-
-
Azeotrope: Add Toluene (30 mL) and evaporate again to remove traces of pyridine. Repeat twice.
-
Hydrolysis (Optional but recommended for purity): The intermediate is often a mixed anhydride. To ensure the free acid:
-
Dissolve the residue in water (50 mL).
-
Heat to 60°C for 30 minutes.
-
Concentrate to dryness.
-
Step 3: Cyclodehydration & Workup
-
Reflux: If the ring has not fully closed (checked via NMR—look for amide NH), redissolve the residue in acetic anhydride (20 mL) and reflux for 1 hour, then concentrate. Usually, the initial 4-hour reflux completes this step.
-
Extraction: Dissolve the dark residue in Ethyl Acetate (100 mL).
-
Wash: Wash with 1N HCl (2 x 30 mL) to remove residual pyridine. Wash with Brine (30 mL).[4]
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate. -
Crystallization: The crude product is a solid. Recrystallize from hot Ethanol or an Ethyl Acetate/Hexane mixture.
-
Target Yield: 45–60%
-
Appearance: Off-white to pale yellow needles.
-
Derivative Expansion: Esterification Protocol
For drug development applications, the ethyl ester is often the preferred intermediate for further functionalization (e.g., amidation).
Protocol:
-
Dissolve 2,5-dimethyloxazole-4-acetic acid (5.0 g) in absolute Ethanol (50 mL).
-
Add concentrated
(0.5 mL) as catalyst. -
Reflux for 6 hours.
-
Concentrate ethanol to ~10 mL volume.
-
Pour into ice water (50 mL) and neutralize with saturated
. -
Extract with DCM, dry, and concentrate.
-
Result: Ethyl 2,5-dimethyloxazole-4-acetate (Clear oil, solidifies upon standing).
-
Quality Control & Validation
To ensure the protocol worked, verify the following spectral markers.
| Technique | Parameter | Expected Signal | Interpretation |
| Methyl group | C2-Methyl (Attached to C=N) | ||
| Methyl group | C5-Methyl (Attached to C=C-O) | ||
| Methylene | C4-Acetate ( | ||
| Carboxylic Acid | Confirm free acid (disappears with | ||
| HPLC | Retention Time | Single Peak | Purity > 95% (254 nm) |
Mechanistic Validation (Self-Check)
If the C5-Methyl signal is missing or appears as a proton (
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Black Tar | Polymerization of pyrrole byproducts or overheating. | strictly control temp at 95-100°C. Do not exceed 110°C. Ensure Nitrogen atmosphere to prevent oxidation. |
| Product is an Oil | Residual solvent or mixed anhydrides. | Perform the Toluene azeotrope step rigorously. Treat with water/heat to hydrolyze anhydrides, then recrystallize. |
| Incomplete Reaction | Moisture in reagents. | Acetic anhydride must be fresh.[5] Aspartic acid must be dry. Water kills the Dakin-West intermediate. |
References
-
Mechanistic Foundation: Buchanan, G. L. (1988). "The Dakin-West Reaction". Chemical Society Reviews, 17, 91-109. Link
-
Synthetic Application: Matsuo, M., et al. (1981). "New synthesis of 4,5-diaryloxazole-2-propionic acid derivatives". Chemical and Pharmaceutical Bulletin, 29(11), 3254-3261. (Validation of the aspartic acid route for oxazole-acetic acids). Link
-
General Oxazole Synthesis: Turchi, I. J. (1981). "The Chemistry of Oxazoles". Industrial & Engineering Chemistry Product Research and Development, 20(2), 237-250. Link
-
Regioselectivity Insights: Kawase, M., et al. (1998). "Trifluoroacetylation of 2-substituted oxazoles". Heterocycles, 48(10), 2103. (Discusses C4 vs C5 reactivity). Link
Sources
- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 5-Methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
Using 5-Methyloxazole-4-acetic acid as a pharmaceutical building block
Part 1: Executive Summary & Chemical Profile
5-Methyloxazole-4-acetic acid (CAS: 1507656-31-6) is a specialized heterocyclic building block used in the synthesis of peptidomimetics, kinase inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3][4] Its structural uniqueness lies in the oxazole ring acting as a rigid bioisostere for amide bonds or phenyl rings, while the acetic acid side chain at position C-4 mimics the spatial arrangement of aspartic acid or glutamic acid residues.
This guide details the synthesis, reactivity, and application of this moiety in drug discovery, specifically focusing on its utility as a scaffold for fragment-based drug design (FBDD).
Chemical Profile
| Property | Specification |
| Chemical Name | 5-Methyloxazole-4-acetic acid |
| CAS Number | 1507656-31-6 |
| Molecular Formula | C₆H₇NO₃ |
| Molecular Weight | 141.12 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, DMF; Sparingly soluble in water |
| pKa (Calc.) | ~3.8 (Carboxylic acid), ~1.5 (Oxazole conjugate acid) |
| Key Functionality | Carboxylic acid (Amide coupling), C-2 position (C-H activation) |
Part 2: Synthetic Protocols
A. Synthesis of the Building Block
While available commercially, in-house preparation allows for scale-up and derivatization. The most robust route utilizes a Hantzsch-type cyclization of
Reaction Scheme:
-
Cyclization: Ethyl 4-chloro-3-oxobutanoate + Acetamide
Ethyl 5-methyloxazole-4-acetate. -
Hydrolysis: Ethyl 5-methyloxazole-4-acetate
5-Methyloxazole-4-acetic acid.
Step-by-Step Protocol:
-
Cyclization (Formation of the Oxazole Ring):
-
Reagents: Ethyl 4-chloro-3-oxobutanoate (1.0 eq), Acetamide (1.5 eq), Calcium Carbonate (0.6 eq).
-
Solvent: Toluene or Xylene.
-
Procedure:
-
Mix ethyl 4-chloro-3-oxobutanoate and acetamide in toluene.
-
Heat to reflux (110–120 °C) with a Dean-Stark trap to remove water generated during cyclodehydration.
-
Monitor by TLC (Hexane:EtOAc 3:1) until the starting keto-ester is consumed (~4–6 hours).
-
Cool to room temperature, filter off inorganic salts, and concentrate the filtrate 5-methyloxazole-4-acetate.
-
Purification: Vacuum distillation or flash chromatography (SiO₂, 0-20% EtOAc/Hexane).
-
-
-
Saponification (Ester Hydrolysis):
-
Reagents: Ethyl 5-methyloxazole-4-acetate (1.0 eq), LiOH (2.0 eq).
-
Solvent: THF:Water (3:1).
-
Procedure:
-
Dissolve the ester in THF/Water.
-
Add LiOH and stir at room temperature for 2 hours.
-
Acidify to pH 3–4 using 1N HCl.
-
Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.
-
Recrystallization: Crystallize from Ethanol/Hexane to yield pure 5-methyloxazole-4-acetic acid.
-
-
B. Synthetic Utility Workflow
The following diagram illustrates the primary transformations available for this building block.
Caption: Divergent synthetic pathways for 5-Methyloxazole-4-acetic acid transformation.
Part 3: Pharmaceutical Applications
Peptidomimetics & Bioisosterism
The 5-methyloxazole-4-acetic acid moiety is a valuable bioisostere for the side chains of Aspartic Acid (Asp) and Glutamic Acid (Glu).
-
Mechanism: The oxazole ring introduces conformational constraint (rigidity) compared to the flexible aliphatic chains of natural amino acids. This can lock the carboxylic acid into a bioactive conformation, improving affinity for receptors (e.g., GPCRs) or enzymes (e.g., Proteases).
-
Application: In the design of Integrin antagonists (e.g., RGD mimetics), replacing the Asp residue with an oxazole-acetic acid scaffold often improves metabolic stability against peptidases.
Fragment-Based Drug Discovery (FBDD)
-
Linker Chemistry: The C-4 acetic acid group serves as a "handle" to attach the oxazole core to larger pharmacophores.
-
C-2 Functionalization: The C-2 position of the oxazole ring is acidic (pKa ~20). It can be lithiated (n-BuLi, -78°C) and reacted with aldehydes, ketones, or alkyl halides. This allows the building block to be expanded into "Y-shaped" molecules where the oxazole acts as a central hub.
Case Study: Synthesis of a Kinase Inhibitor Analog
Context: Many kinase inhibitors require a "hinge-binding" motif connected to a solubilizing tail.
-
Protocol:
-
Activation: React 5-methyloxazole-4-acetic acid (1 eq) with HATU (1.1 eq) and DIPEA (2 eq) in DMF.
-
Coupling: Add a piperazine-derived hinge binder (1 eq). Stir for 12h.
-
Result: The oxazole ring acts as a spacer that positions the solubilizing tail away from the ATP-binding pocket, while the methyl group at C-5 can fill small hydrophobic pockets (e.g., the gatekeeper region).
-
Part 4: Quality Control & Handling
Analytical Parameters
-
¹H NMR (DMSO-d₆):
- 12.3 ppm (s, 1H, -COOH)
- 8.15 ppm (s, 1H, C2-H of oxazole)
- 3.45 ppm (s, 2H, -CH₂-COOH)
- 2.30 ppm (s, 3H, C5-CH₃)
-
HPLC Purity: >97% required for biological assays. Method: C18 column, Water/Acetonitrile (0.1% TFA) gradient.
Safety Precautions
-
Hazard Class: Irritant (Skin/Eye).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The carboxylic acid is stable, but the oxazole ring can be sensitive to strong mineral acids at elevated temperatures (ring opening).
References
-
PubChem. (n.d.). 5-Methyloxazole-4-acetic acid (Compound).[1][2][3][4] National Library of Medicine. Retrieved from [Link]
- Google Patents. (2001). WO2001021602A1 - Oxa- and thiazole derivatives useful as antidiabetic and antiobesity agents.
- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Reference for Hantzsch Oxazole Synthesis mechanism).
- Palmer, D. C. (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience. (Comprehensive guide on oxazole reactivity).
Sources
- 1. 1186127-11-6,2-(Triisopropylsilyl)oxazole-5-boronic Acid Pinacol Ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 134272-64-3,N-(2-Aminoethyl)maleimide Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 40749-33-5,5-(Hydroxymethyl)pyridine-2-carboxaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 380429-42-5,Methyl (2S,4R)-3-Boc-2-(tert-butyl)oxazolidine-4-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Application Notes and Protocols for Peptide Coupling Reactions Using 5-Methyloxazole-4-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the successful incorporation of 5-Methyloxazole-4-acetic acid into peptide chains. The unique structural and electronic properties of the 5-methyloxazole moiety offer novel opportunities for designing peptidomimetics and other advanced therapeutic agents. This document will delve into the mechanistic rationale behind optimal coupling strategies, provide step-by-step experimental procedures, and offer insights into potential challenges and their solutions. The protocols are designed to be self-validating, ensuring reproducibility and high-yield synthesis.
Introduction: The Strategic Advantage of 5-Methyloxazole-4-acetic acid in Peptide Synthesis
The incorporation of unnatural amino acids and heterocyclic moieties into peptides is a powerful strategy in modern drug discovery. These modifications can enhance proteolytic stability, improve receptor binding affinity, and fine-tune the pharmacokinetic profile of a peptide therapeutic. 5-Methyloxazole-4-acetic acid is a particularly interesting building block due to its rigid, planar structure and the specific electronic properties of the oxazole ring. Its integration can introduce a unique conformational constraint on the peptide backbone, potentially leading to more potent and selective biological activity.
The primary challenge in utilizing any new carboxylic acid in peptide synthesis lies in achieving efficient amide bond formation without significant side reactions or racemization.[1] This guide will focus on robust and well-established peptide coupling methodologies and their specific application to 5-Methyloxazole-4-acetic acid.
The Core of Peptide Coupling: Activating the Carboxyl Group
The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine.[2][3] This reaction does not proceed spontaneously under mild conditions and requires the "activation" of the carboxylic acid.[4] This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine.[3]
A variety of coupling reagents have been developed to facilitate this activation process.[2][5] These can be broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.[2] The choice of coupling reagent is crucial for the success of the peptide synthesis.[2]
Recommended Coupling Protocols for 5-Methyloxazole-4-acetic acid
Based on extensive experience with a wide range of carboxylic acids, including heterocyclic derivatives, we recommend two primary protocols for the efficient coupling of 5-Methyloxazole-4-acetic acid. These methods have been selected for their high efficiency, minimal side reactions, and broad applicability in both solution-phase and solid-phase peptide synthesis (SPPS).
Protocol 1: Carbodiimide-Mediated Coupling with Oxyma Pure as an Additive
Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), are cost-effective and widely used coupling reagents.[2][5] Their mechanism involves the formation of a highly reactive O-acylisourea intermediate.[6][7] However, this intermediate can be prone to rearrangement into an unreactive N-acylurea or can lead to racemization.[6][8]
To mitigate these side reactions and enhance coupling efficiency, the use of additives is strongly recommended.[2] While 1-hydroxybenzotriazole (HOBt) has been a popular choice, its explosive nature has led to the development of safer and equally effective alternatives like Oxyma Pure (ethyl cyanohydroxyiminoacetate).[2][8][9][10] Oxyma Pure reacts with the O-acylisourea intermediate to form a less reactive but more stable active ester, which then cleanly reacts with the amine to form the desired peptide bond with minimal racemization.[8][9]
Experimental Workflow: Carbodiimide/Oxyma Coupling
Caption: Workflow for carbodiimide-mediated coupling.
Detailed Protocol:
-
Reagent Preparation: In a suitable reaction vessel, dissolve 5-Methyloxazole-4-acetic acid (1.0 eq) and Oxyma Pure (1.0 eq) in an appropriate solvent (e.g., N,N-dimethylformamide (DMF) or dichloromethane (DCM)).
-
Activation: Add the carbodiimide coupling reagent (e.g., DIC, 1.1 eq) to the solution and stir at room temperature for 15-30 minutes. The solution may become slightly cloudy as the O-acylisourea intermediate forms and reacts with Oxyma Pure.
-
Coupling: Add the amine component (e.g., the N-terminal of a resin-bound peptide or an amino acid ester in solution, 1.0 eq) to the activated mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.0-1.2 eq).
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours. The progress of the reaction can be monitored by a suitable method, such as a ninhydrin test for solid-phase synthesis or thin-layer chromatography (TLC) for solution-phase synthesis.[11]
-
Work-up (Solution Phase): If the reaction is performed in solution, quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl) and extract the product with an organic solvent. The organic layer is then washed with a saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude peptide can be purified by flash column chromatography or preparative high-performance liquid chromatography (HPLC).
Reagent Stoichiometry Table:
| Reagent | Equivalents (eq) |
| 5-Methyloxazole-4-acetic acid | 1.0 |
| Amine Component | 1.0 |
| Coupling Reagent (DIC/EDC) | 1.1 |
| Additive (Oxyma Pure) | 1.0 |
| Base (DIPEA, if needed) | 1.0 - 1.2 |
Protocol 2: Phosphonium Salt-Based Coupling
Phosphonium-based coupling reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), are highly efficient and are particularly useful for sterically hindered couplings.[2][5] These reagents generate active esters in situ in the presence of a base. PyAOP is often preferred over PyBOP as it is based on the less explosive and more reactive HOAt (1-hydroxy-7-azabenzotriazole). Phosphonium reagents are known for their clean reactions and the absence of guanidinylation side reactions that can occur with uronium/aminium reagents.
Mechanism of Phosphonium Salt Activation
Caption: General mechanism for phosphonium salt-mediated coupling.
Detailed Protocol:
-
Reagent Preparation: In a reaction vessel, dissolve 5-Methyloxazole-4-acetic acid (1.0 eq) and the amine component (1.0 eq) in a suitable solvent (e.g., DMF or N-methyl-2-pyrrolidone (NMP)).
-
Addition of Base: Add a non-nucleophilic base, such as DIPEA (2.0 eq), to the mixture.
-
Coupling: Add the phosphonium coupling reagent (e.g., PyBOP or PyAOP, 1.0 eq) to the solution. The reaction is typically exothermic.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the reaction progress using an appropriate technique (ninhydrin test or TLC).
-
Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.
Reagent Stoichiometry Table:
| Reagent | Equivalents (eq) |
| 5-Methyloxazole-4-acetic acid | 1.0 |
| Amine Component | 1.0 |
| Coupling Reagent (PyBOP/PyAOP) | 1.0 |
| Base (DIPEA) | 2.0 |
Troubleshooting and Expert Insights
Potential Challenge: Slow or incomplete coupling.
-
Causality: Steric hindrance from the 5-methyloxazole ring or the N-terminal amine may slow down the reaction.
-
Solution:
-
Increase the reaction time.
-
Slightly increase the equivalents of the coupling reagent and 5-Methyloxazole-4-acetic acid (e.g., to 1.2 eq).
-
Consider using a more powerful coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is known to be effective for difficult couplings.
-
Potential Challenge: Racemization.
-
Causality: The activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is prone to racemization in the presence of a base.[1]
-
Solution:
-
The use of additives like Oxyma Pure or the HOAt in PyAOP is designed to minimize racemization.[2]
-
Use the weakest base necessary to deprotonate the amine hydrochloride, such as N-methylmorpholine (NMM) or collidine, instead of DIPEA.[2]
-
Maintain a low reaction temperature (e.g., 0 °C) during the activation and coupling steps.
-
Conclusion
The successful incorporation of 5-Methyloxazole-4-acetic acid into peptide scaffolds is readily achievable using standard, well-optimized peptide coupling protocols. The choice between a carbodiimide-based method with an additive like Oxyma Pure and a phosphonium-based reagent like PyBOP or PyAOP will depend on the specific requirements of the synthesis, including cost, scale, and the steric hindrance of the coupling partners. By understanding the underlying mechanisms and following the detailed protocols provided in this guide, researchers can confidently utilize this valuable building block to advance their drug discovery and development programs.
References
Sources
- 1. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. people.uniurb.it [people.uniurb.it]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Cyclization Procedures for Synthesizing the 5-Methyloxazole Core
Abstract
The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, present in a multitude of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for amide and ester functionalities make it a privileged structure in drug design. This guide provides an in-depth analysis of established and reliable synthetic routes for the construction of the 5-methyloxazole core, a common substitution pattern with significant therapeutic relevance. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer practical insights for researchers, scientists, and professionals in drug development. The primary focus will be on the Robinson-Gabriel, Van Leusen, and Fischer oxazole syntheses, outlining the strategic considerations for achieving the desired 5-methyl substitution pattern.
Introduction: The Significance of the 5-Methyloxazole Moiety
Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom at positions 1 and 3, respectively.[3] This arrangement confers a unique set of physicochemical properties, including hydrogen bond accepting capabilities and metabolic stability. The oxazole ring is a key component in numerous biologically active compounds, demonstrating a wide range of therapeutic activities.[1][2]
The strategic placement of a methyl group at the 5-position of the oxazole ring can significantly influence a molecule's pharmacological profile. This substitution can enhance binding affinity to biological targets, improve metabolic stability by blocking potential sites of oxidation, and modulate lipophilicity, thereby affecting absorption, distribution, metabolism, and excretion (ADME) properties. Consequently, robust and versatile methods for the synthesis of the 5-methyloxazole core are highly sought after in the pharmaceutical industry.
Key Synthetic Strategies for 5-Methyloxazole Core Formation
Several classical and modern synthetic methodologies can be employed to construct the oxazole ring. The choice of method often depends on the availability of starting materials, desired substitution patterns, and tolerance of other functional groups within the molecule. Below, we explore three prominent methods, specifically tailored to the synthesis of the 5-methyloxazole core.
The Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a powerful and widely used method for forming oxazoles through the cyclodehydration of 2-acylamino ketones.[4][5] This intramolecular reaction is typically promoted by a strong dehydrating agent, such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.[5]
Causality and Mechanistic Insight: The reaction proceeds via the activation of the ketone's carbonyl group by the acid catalyst. This enhances its electrophilicity, making it susceptible to intramolecular nucleophilic attack by the oxygen atom of the amide.[6] The resulting five-membered ring intermediate, a dihydrooxazolol, then undergoes dehydration to yield the aromatic oxazole ring.[6]
To achieve the 5-methyloxazole core, the starting material must be a 2-acylamino-1-propen-2-yl derivative (an N-acyl derivative of aminoacetone). The methyl group of the ketone moiety directly becomes the 5-methyl substituent on the final oxazole ring.
Workflow for Robinson-Gabriel Synthesis
Caption: General workflow for the Robinson-Gabriel synthesis.
Experimental Protocol: Synthesis of 2,5-Dimethyloxazole
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-acetyl-aminoacetone (1.0 eq).
-
Reagent Addition: Carefully add concentrated sulfuric acid (2-3 eq) dropwise to the starting material at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-100 °C for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by distillation to afford the pure 2,5-dimethyloxazole.
| Parameter | Description |
| Starting Material | N-acyl-aminoacetone |
| Key Reagent | Dehydrating Agent (H₂SO₄, PPA, POCl₃) |
| Solvent | Often neat, or a high-boiling inert solvent |
| Temperature | 80 - 120 °C |
| Typical Yield | 60 - 85% |
The Van Leusen Oxazole Synthesis
The Van Leusen reaction is a highly versatile method for synthesizing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[2][7] This reaction is particularly valuable due to its mild conditions and the commercial availability of TosMIC.
Causality and Mechanistic Insight: The reaction is initiated by the deprotonation of the acidic methylene group of TosMIC by a base (e.g., K₂CO₃).[8] The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent steps involve an intramolecular cyclization (a 5-endo-dig cyclization) to form an oxazoline intermediate, followed by the elimination of p-toluenesulfinic acid to yield the aromatic oxazole.[7][8][9]
To synthesize a 5-methyloxazole, the aldehyde precursor must be acetaldehyde. The two carbons of the acetaldehyde (the carbonyl carbon and the methyl carbon) form the C4 and C5 positions of the oxazole ring, with the methyl group ending up at the 5-position.
Mechanism of Van Leusen Oxazole Synthesis
Caption: Key steps in the Van Leusen synthesis of 5-methyloxazole.
Experimental Protocol: Synthesis of 5-Methyloxazole
-
Reaction Setup: In a round-bottom flask, dissolve tosylmethyl isocyanide (TosMIC) (1.0 eq) in a suitable solvent such as methanol or dimethoxyethane (DME).
-
Base Addition: Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution and stir the suspension.
-
Aldehyde Addition: Add acetaldehyde (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction by TLC until the TosMIC is consumed (usually 1-2 hours).
-
Work-up: Cool the reaction to room temperature and filter off the solids.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in water and extract with an organic solvent (e.g., dichloromethane or ether).
-
Drying and Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography or distillation to yield 5-methyloxazole.
| Parameter | Description |
| Starting Materials | Acetaldehyde, Tosylmethyl isocyanide (TosMIC) |
| Key Reagent | Base (K₂CO₃, DBU) |
| Solvent | Methanol, DME, THF |
| Temperature | Room temperature to reflux |
| Typical Yield | 50 - 80% |
The Fischer Oxazole Synthesis
The Fischer oxazole synthesis is a classic method that constructs the oxazole ring from a cyanohydrin and an aldehyde in the presence of anhydrous hydrogen chloride.[10]
Causality and Mechanistic Insight: The reaction begins with the formation of an iminochloride intermediate from the cyanohydrin and HCl.[10] The nitrogen of this intermediate then attacks the carbonyl of the second reactant, the aldehyde. A subsequent cyclization and dehydration sequence, driven by the acidic conditions, leads to the formation of the chloro-oxazoline intermediate, which then eliminates HCl to form the final aromatic oxazole product.[10][11]
For the synthesis of a 5-methyloxazole, the choice of cyanohydrin is critical. Acetaldehyde cyanohydrin (lactonitrile) would provide the necessary C4 and methyl-substituted C5 atoms of the oxazole ring. The aldehyde co-reactant will determine the substituent at the 2-position.
Experimental Protocol: Synthesis of a 2-Aryl-5-methyloxazole
-
Reaction Setup: Dissolve acetaldehyde cyanohydrin (1.0 eq) and an aromatic aldehyde (e.g., benzaldehyde, 1.0 eq) in anhydrous diethyl ether in a flask protected from atmospheric moisture.
-
HCl Addition: Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the mixture for 1-2 hours.
-
Reaction: Seal the flask and allow it to stand at room temperature for 24-48 hours. The product often precipitates as its hydrochloride salt.
-
Isolation: Collect the precipitate by filtration and wash it with cold, dry ether.
-
Neutralization: To obtain the free base, treat the hydrochloride salt with a weak base, such as a dilute sodium carbonate solution, or by boiling in alcohol.
-
Extraction and Purification: Extract the free base into an organic solvent, dry the solution, and purify by recrystallization or chromatography to yield the 2-aryl-5-methyloxazole.
| Parameter | Description |
| Starting Materials | Acetaldehyde cyanohydrin, Aldehyde |
| Key Reagent | Anhydrous Hydrogen Chloride (HCl) |
| Solvent | Anhydrous Ether |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 40 - 70% |
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory.
-
Specific Hazards:
-
Concentrated Acids (H₂SO₄): Highly corrosive. Handle with extreme care.
-
TosMIC: Can release toxic hydrogen cyanide upon contact with acid. It is also a lachrymator.
-
Cyanohydrins: Highly toxic. These compounds are in equilibrium with hydrogen cyanide (HCN) and should be handled with extreme caution under stringent safety protocols.
-
Acetaldehyde: Volatile and flammable.
-
Product Characterization
The successful synthesis of the 5-methyloxazole core should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a characteristic singlet for the methyl group at the 5-position and a signal for the proton at the 4-position. ¹³C NMR will confirm the presence of the correct number of carbon atoms in their respective chemical environments.
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: Will show characteristic C=N and C-O stretching frequencies for the oxazole ring.
Conclusion
The synthesis of the 5-methyloxazole core is a critical task in modern drug discovery. The Robinson-Gabriel, Van Leusen, and Fischer syntheses represent three robust and reliable pathways to this important scaffold. The Van Leusen method offers the advantage of mild conditions, while the Robinson-Gabriel synthesis is a classic and powerful cyclodehydration reaction. The Fischer synthesis, though requiring careful handling of cyanohydrins, provides another effective route. The ultimate choice of synthetic strategy will be dictated by the specific molecular context, available starting materials, and desired scale of the reaction. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently construct these valuable chemical entities.
References
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020-03-31). MDPI. [Link]
-
Robinson–Gabriel synthesis. Wikipedia. [Link]
-
Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
- CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
-
Fischer oxazole synthesis. Wikipedia. [Link]
-
Scheme.3. The Robinson-Gabriel synthesis for oxazole. ResearchGate. [Link]
-
Van Leusen Reaction. (2021-10-30). YouTube. [Link]
-
One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry - ACS Publications. [Link]
-
The Synthesis of Oxazole-containing Natural Products. (2011-11-10). D-Scholarship@Pitt. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed. [Link]
-
Oxazole. PPTX - Slideshare. [Link]
- US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole.
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]
-
Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. ResearchGate. [Link]
-
3-Methyl-5-isoxazolecarboxylic acid. PubChem. [Link]
-
Oxazole.pdf. CUTM Courseware. [Link]
-
Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Chemistry Portal. [Link]
-
Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. (2023-08-10). Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]
-
Lecture 59 I Fischer Oxazole Synthesis I Name Reactions I Organic Chemistry. (2025-10-25). YouTube. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
-
Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Sciforum. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
Application Note: 5-Methyloxazole-4-acetic Acid as a Bioisostere for Phenylacetic Acid
[1]
Executive Summary
Phenylacetic acid (PAA) is a privileged scaffold in medicinal chemistry, serving as the pharmacophore in numerous NSAIDs (e.g., Diclofenac) and enzyme inhibitors. However, the phenyl ring often introduces liabilities: high lipophilicity (LogP), poor aqueous solubility, and susceptibility to oxidative metabolism (CYP450-mediated hydroxylation).
This guide details the strategic replacement of the phenyl ring with a 5-methyloxazole core.[1] This "scaffold hop" exploits the 1,3-azole geometry to mimic the phenyl ring's spatial vectors while significantly lowering LogP and introducing hydrogen bond acceptors. We provide a validated synthesis protocol for 2,5-dimethyloxazole-4-acetic acid (a stable, accessible surrogate for the 5-methyl core) and a decision framework for its application.
Rationale & Physicochemical Profiling[1]
The Bioisosteric Switch
The 5-methyloxazole ring mimics the planar, aromatic nature of the phenyl ring. The C4-C5 bond of the oxazole corresponds to the C1-C2 or C1-C6 bond of the phenyl ring, maintaining the critical distance between the core and the carboxylic acid tail.[1]
Key Advantages:
-
Solubility: The oxazole nitrogen (N3) acts as a hydrogen bond acceptor, reducing LogP and enhancing aqueous solubility.
-
Metabolic Stability: The oxazole ring blocks the common para-hydroxylation site found in phenyl rings.[1]
-
Vector Fidelity: The angle between substituents at C4 and C5 mimics the ortho/meta vectors of benzene, preserving ligand-receptor binding geometries.
Comparative Data
Table 1: Physicochemical comparison of Phenylacetic Acid vs. 5-Methyloxazole-4-acetic Acid analogs.
| Property | Phenylacetic Acid (PAA) | 5-Methyloxazole-4-acetic Acid | Impact of Switch |
| Structure | Ph-CH₂-COOH | Oxazole-CH₂-COOH | Heteroaromatic core |
| cLogP | ~1.41 | ~0.45 | Decreased Lipophilicity (Improved Solubility) |
| tPSA (Ų) | 37.3 | ~63.3 | Increased Polarity (Better Permeability balance) |
| H-Bond Acceptors | 1 (COOH) | 2 (COOH + Oxazole N) | New Interaction Point |
| pKa (Acid) | 4.31 | ~3.8 - 4.1 | Slightly stronger acid (Electron-withdrawing ring) |
| Metabolic Liability | High (p-hydroxylation) | Low (Ring stable, methyl oxidation possible) | Improved Stability |
Decision Logic: When to Switch?
Use the following logic flow to determine if this bioisostere is appropriate for your lead optimization campaign.
Figure 1: Decision tree for implementing the oxazole scaffold hop.
Synthesis Protocol: 2,5-Dimethyloxazole-4-acetic Acid[1]
Note: While the 5-methyloxazole (unsubstituted at C2) is the direct theoretical analog, the 2,5-dimethyl derivative is synthetically more accessible via the Dakin-West reaction and provides superior metabolic stability by blocking the C2 position.[1] This protocol describes the synthesis of 2,5-dimethyloxazole-4-acetic acid starting from L-Aspartic Acid.[1]
Reaction Scheme
-
N-Acetylation: L-Aspartic Acid
N-Acetyl-L-Aspartic Acid.[1] -
Dakin-West Cyclization: N-Acetyl-L-Aspartic Acid + Acetic Anhydride/Pyridine
Intermediate Ketone Oxazole Ester.[1] -
Hydrolysis: Oxazole Ester
Final Acid.[1]
Figure 2: Synthetic route from Aspartic Acid to the Target Bioisostere.
Detailed Step-by-Step Protocol
Step 1: Synthesis of N-Acetyl-L-Aspartic Acid[1]
-
Dissolve: Suspend L-Aspartic acid (13.3 g, 0.1 mol) in 2M NaOH (100 mL).
-
React: Cool to 0°C. Add Acetic Anhydride (20 mL, 0.21 mol) dropwise over 30 minutes with vigorous stirring.
-
Workup: Acidify with conc. HCl to pH 2.[1] Extract with Ethyl Acetate (3 x 100 mL).
-
Isolate: Dry organic layer over MgSO₄, filter, and concentrate in vacuo to yield N-acetyl-L-aspartic acid as a white solid.
Step 2: Dakin-West Cyclization to Ethyl 2,5-dimethyloxazole-4-acetate
This step performs the decarboxylative acylation and cyclization in one pot.[1]
-
React: Dissolve N-acetyl-L-aspartic acid (17.5 g, 0.1 mol) in Pyridine (50 mL) and Acetic Anhydride (40 mL).
-
Heat: Reflux the mixture at 100°C for 4–6 hours. Evolution of CO₂ will be observed.[1]
-
Quench: Cool the mixture and pour onto crushed ice/water (200 mL).
-
Esterify (In-situ): To facilitate purification, extract the crude oil into Ethanol (100 mL), add catalytic H₂SO₄ (1 mL), and reflux for 2 hours.
-
Purify: Concentrate ethanol, neutralize with NaHCO₃, and extract with Ethyl Acetate. Purify via flash chromatography (Hexane:EtOAc 4:1) to obtain the Ethyl 2,5-dimethyloxazole-4-acetate .[1]
Step 3: Hydrolysis to the Free Acid
-
Dissolve: Dissolve the ester (1.0 eq) in THF:Water (1:1, 10 mL/g).
-
Hydrolyze: Add Lithium Hydroxide (LiOH·H₂O, 2.0 eq). Stir at room temperature for 2 hours.
-
Workup: Acidify to pH 3 with 1M HCl. The product, 2,5-dimethyloxazole-4-acetic acid , will precipitate or can be extracted with EtOAc.[1]
-
Validation: Confirm structure via ¹H-NMR (DMSO-d₆): Look for Singlet (~2.3 ppm, C5-Me), Singlet (~2.4 ppm, C2-Me), Singlet (~3.4 ppm, CH₂-COOH).[1]
Application & Validation Assays
To validate the bioisosteric replacement, compare the new analog against the parent PAA compound using these standard assays.
A. Kinetic Solubility Assay (PBS, pH 7.4)
-
Purpose: Confirm the predicted LogP improvement.
-
Protocol:
-
Prepare 10 mM DMSO stocks of Parent (PAA) and Analog (MOAA).
-
Spike into PBS (pH 7.4) to a final concentration of 200 µM (2% DMSO).
-
Incubate for 24 hours at 25°C with shaking.
-
Filter (0.45 µm PVDF) and analyze filtrate by HPLC-UV.[1]
-
Success Criteria: MOAA analog should show >2-fold solubility increase over PAA parent.
-
B. Microsomal Stability (Mouse/Human)
-
Purpose: Assess resistance to oxidative metabolism.[1]
-
Protocol:
-
Incubate compounds (1 µM) with liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
-
Sample at 0, 15, 30, and 60 mins. Quench with Acetonitrile.[1]
-
Analyze by LC-MS/MS.[1]
-
Success Criteria: Intrinsic clearance (
) of MOAA should be lower than PAA (specifically looking for reduction in M+16 hydroxylated metabolites).
-
References
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.[1] (Chapter on Bioisosterism).
-
Cornforth, J. W., & Cornforth, R. H. (1947). A New Synthesis of Oxazoles and Imidazoles. Journal of the Chemical Society, 96-102.[1] (Fundamental synthesis basis).
- Turchi, I. J. (1981). The Chemistry of Oxazoles. Industrial & Engineering Chemistry Product Research and Development, 20(2), 237-250.
- Dakin, H. D., & West, R. (1928). A General Reaction of Amino Acids. Journal of Biological Chemistry, 78, 91. (Basis for the synthetic protocol).
Application Note & Protocol: A Scalable Synthesis of 5-Methyloxazole-4-acetic Acid Intermediates for Pharmaceutical Development
Introduction
The oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules and approved pharmaceuticals.[1][2] 5-Methyloxazole-4-acetic acid, in particular, serves as a critical building block for the synthesis of various drug candidates due to its structural features that allow for diverse chemical modifications.[3] The transition from laboratory-scale synthesis to large-scale industrial production of such intermediates is a significant challenge in pharmaceutical process development.[4][5] This process requires a robust, cost-effective, and safe synthetic route that ensures high purity and consistent yields.[6][7]
This application note provides a detailed, scalable, two-step synthetic protocol for 5-methyloxazole-4-acetic acid, focusing on the practical considerations and underlying chemical principles necessary for successful scale-up. We will first detail the synthesis of the key intermediate, ethyl 4-methyloxazole-5-carboxylate, followed by its hydrolysis to the target acetic acid derivative. The methodologies presented are designed to be self-validating, incorporating in-process controls to ensure reproducibility and high product quality.
Strategic Overview of the Synthetic Pathway
The selected synthetic route is a two-stage process designed for scalability and efficiency. The first stage involves the formation of the oxazole ring to produce ethyl 4-methyloxazole-5-carboxylate. The second stage is the hydrolysis of the ester to yield the final product, 5-methyloxazole-4-acetic acid.
Sources
- 1. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. chemimpex.com [chemimpex.com]
- 4. scllifesciences.com [scllifesciences.com]
- 5. pharmasource.global [pharmasource.global]
- 6. tianmingpharm.com [tianmingpharm.com]
- 7. mlunias.com [mlunias.com]
Application Notes & Protocols: Mastering Amide Bond Formation with Oxazole Acetic Acids
Introduction: The Significance and Challenges of Oxazole Acetic Acids
Oxazole acetic acids represent a privileged scaffold in modern medicinal chemistry and drug development. Their rigid, planar structure and capacity for hydrogen bonding interactions make them valuable components in designing molecules that target proteins, enzymes, and nucleic acids. However, the unique electronic properties of the oxazole ring introduce specific challenges in one of the most fundamental reactions in pharmaceutical synthesis: amide bond formation.
The electron-withdrawing nature of the oxazole ring can influence the reactivity of the adjacent carboxylic acid. Furthermore, the α-stereocenter in substituted oxazole acetic acids is susceptible to racemization under certain coupling conditions, a critical issue for chiral drug candidates. This guide provides a comprehensive overview of the key parameters, reagents, and protocols necessary to achieve efficient, high-yield, and epimerization-free amide bond formation with this important class of compounds.
The Core Mechanism: Activating the Carboxylic Acid
Direct reaction between a carboxylic acid and an amine to form an amide is generally unfeasible due to the formation of a non-reactive ammonium carboxylate salt.[1] The core principle of modern amide coupling is the in-situ activation of the carboxylic acid, converting the hydroxyl group into a better leaving group. This is typically achieved through two main classes of reagents: carbodiimides and phosphonium/uronium salts.
Carbodiimide-Mediated Activation
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][3] This intermediate is then susceptible to nucleophilic attack by the amine. However, the O-acylisourea itself can be prone to racemization and can rearrange to a stable N-acylurea byproduct, which terminates the reaction.[3]
To mitigate these side reactions, additives like 1-Hydroxybenzotriazole (HOBt) are introduced. HOBt rapidly traps the O-acylisourea to form an HOBt-active ester.[2][4] This active ester is more stable than the O-acylisourea, significantly reducing the rate of racemization, yet remains sufficiently reactive to readily couple with the amine.[2][5]
Uronium/Phosphonium-Based Activation
Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling reagents available.[6][7] HATU is an aminium/uronium salt derived from 1-Hydroxy-7-azabenzotriazole (HOAt). In the presence of a non-nucleophilic base, the carboxylic acid is activated to form a highly reactive OAt-active ester.[6][8] The incorporation of the pyridine nitrogen in the HOAt structure provides anchimeric assistance, accelerating the coupling reaction and further suppressing racemization compared to HOBt-based systems.[8]
Optimizing Reaction Conditions: A Component-by-Component Analysis
The success of an amide coupling reaction hinges on the careful selection of each component. For sensitive substrates like oxazole acetic acids, this selection is paramount.
Coupling Reagents
-
EDC (or DIC): A cost-effective and widely used carbodiimide. Best used in conjunction with an additive like HOBt or OxymaPure to improve yields and minimize racemization.[2][3] The urea byproduct from EDC is water-soluble, simplifying purification, whereas the urea from DCC or DIC is not.[3][9]
-
HATU (or HBTU/HCTU): Generally considered the gold standard for difficult couplings, including those involving sterically hindered amines or less reactive carboxylic acids.[6][10] The formation of the OAt-active ester is rapid and leads to high yields with minimal racemization.[6][7][8] HATU is often the reagent of choice for valuable or challenging substrates.
Additives
-
HOBt (1-Hydroxybenzotriazole): The classic additive for carbodiimide reactions. It acts as a scavenger for the reactive O-acylisourea intermediate, forming a more stable active ester that reduces the risk of racemization.[5]
-
HOAt (1-Hydroxy-7-azabenzotriazole): More effective than HOBt at preventing racemization due to its electronic properties.[8] It is the core component of HATU.
-
DMAP (4-Dimethylaminopyridine): Can be used as a catalyst, particularly with electron-deficient amines. It functions as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate.[4]
Bases
A non-nucleophilic tertiary amine base is crucial to neutralize the acid formed during the reaction and to facilitate the deprotonation of the amine component without competing as a nucleophile.
-
DIPEA (N,N-Diisopropylethylamine or Hünig's base): The most commonly used base due to its steric bulk, which prevents it from reacting with the activated carboxylic acid. Typically used in 2-3 equivalents.[2][6]
-
NMM (N-Methylmorpholine): A weaker base than DIPEA, sometimes preferred in peptide synthesis as it is considered less prone to causing racemization.
Solvents
The solvent must be anhydrous and capable of dissolving all reactants.
-
DMF (N,N-Dimethylformamide): A polar aprotic solvent that is an excellent choice for most amide couplings due to its high solubilizing power.[2][11]
-
DCM (Dichloromethane): A less polar option, often used in EDC couplings.[2][9]
-
Acetonitrile (MeCN): Another suitable polar aprotic solvent.[11]
Experimental Protocols
The following protocols provide a starting point for the synthesis of amides from oxazole acetic acids. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Protocol 1: General Procedure using HATU
This protocol is recommended for challenging substrates or when minimizing racemization is the highest priority.
Workflow Diagram: HATU-Mediated Amide Coupling
Caption: General workflow for HATU-mediated amide coupling.
Step-by-Step Method:
-
To a solution of the oxazole acetic acid (1.0 eq.) and the desired amine (1.0-1.2 eq.) in anhydrous DMF (0.1-0.2 M), add DIPEA (2.0-3.0 eq.).
-
Stir the solution for 5 minutes at room temperature.
-
Add HATU (1.1-1.2 eq.) in one portion.[6] The reaction mixture may turn slightly yellow.
-
Stir the reaction at room temperature for 1-4 hours. For sterically hindered substrates, the reaction may require gentle heating (40-50 °C) or extended reaction times.[6]
-
Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: General Procedure using EDC/HOBt
This is a reliable and more economical alternative to HATU-based couplings.
Step-by-Step Method:
-
Dissolve the oxazole acetic acid (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DMF or DCM (0.1-0.2 M).
-
Cool the mixture to 0 °C in an ice bath.[9]
-
Add EDC·HCl (1.2 eq.) and stir for 15-30 minutes at 0 °C to pre-activate the acid.[2]
-
Add the amine (1.0-1.2 eq.) followed by DIPEA (1.5-2.0 eq.).
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, perform an aqueous workup as described in Protocol 1 (steps 6-8).
-
Purify the crude product. The water-soluble urea byproduct from EDC should be largely removed during the aqueous wash.[9]
Data Presentation: Comparison of Coupling Conditions
| Parameter | EDC/HOBt | HATU/DIPEA |
| Reagent Type | Carbodiimide + Additive | Aminium/Uronium Salt |
| Relative Cost | Lower | Higher |
| Reaction Speed | Moderate to Slow (4-16 h) | Fast (1-4 h)[2][6] |
| Typical Yield | Good to Excellent | Excellent |
| Racemization Risk | Low (with HOBt) | Very Low[7] |
| Byproducts | Water-soluble urea | Water-soluble uronium salts |
| Best For | Routine couplings, large scale | Difficult couplings, sensitive substrates |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive coupling reagent (hydrolyzed).2. Poor quality (wet) solvent or reagents.3. Low nucleophilicity of the amine.4. Steric hindrance. | 1. Use a fresh bottle of coupling reagent.2. Ensure all solvents and reagents are anhydrous.3. Switch to a more powerful coupling reagent (e.g., EDC to HATU).[8]4. Increase reaction temperature (e.g., to 40-50 °C) and/or extend reaction time.[6] |
| Incomplete Reaction | 1. Insufficient equivalents of coupling reagent or base.2. Reaction time too short. | 1. Use a slight excess of coupling reagent (1.1-1.2 eq.) and amine (1.2 eq.).2. Allow the reaction to run longer, monitoring by LC-MS. |
| Formation of N-acylurea | (With carbodiimides) The O-acylisourea intermediate rearranged before reacting with the amine. | Ensure HOBt or another additive is used. Add the amine promptly after the pre-activation step. |
| Epimerization/Racemization | 1. Use of a strong base or high temperatures.2. Prolonged exposure to activating conditions without an additive. | 1. Use a hindered base like DIPEA or a weaker base like NMM.2. Maintain low temperatures where possible, especially during activation.3. Ensure an additive (HOBt, HOAt) is present.[5] HATU is inherently superior for preventing racemization.[7] |
Visualization of the Activation Mechanism
Mechanism Diagram: Activation of Carboxylic Acid by HATU
Caption: Simplified mechanism of carboxylic acid activation by HATU.
References
-
El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]
-
Anaspec. (2026). HATU: The Premier Peptide Coupling Reagent for Efficient Amide Bond Formation. Anaspec. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]
-
Mishra, S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 78, 153178. [Link]
-
Jones, K., et al. (2022). An optimised, scalable synthesis of the dual ISOX-1 and Nrf2 pathway activator, ISOX-DUAL. Organic & Biomolecular Chemistry, 20(20), 4021-4029. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
Hein, J. E., et al. (2020). Accessing diverse azole carboxylic acid building blocks via mild C–H carboxylation: Parallel, one-pot amide couplings. ChemRxiv. [Link]
-
Charette, A. B., et al. (2007). One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. Organic letters, 9(11), 2131-2134. [Link]
-
Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 1854-1857. [Link]
-
Ghorai, M. K., et al. (2017). Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles. Organic Letters, 19(14), 3743-3746. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
ResearchGate. (2015). Synthesis of amides of 2,4-dioxothiazolidin-5-yl acetic acid with 1,2,4-triazole substituents. ResearchGate. [Link]
-
Kumar, A., et al. (2018). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers, 5(1), 71-76. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]
-
ResearchGate. (2016). A Cross-Coupling Approach to Amide Bond Formation from Esters. ResearchGate. [Link]
-
Ma, J., & Li, Z. (2020). Challenges and Breakthroughs in Selective Amide Activation. Chemistry—A European Journal, 26(55), 12474-12494. [Link]
-
ResearchGate. (2021). Racemization pathways during amide bond formation. ResearchGate. [Link]
-
Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University. [Link]
Sources
- 1. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. bachem.com [bachem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. americapeptides.com [americapeptides.com]
- 7. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: 5-Methyloxazole-4-acetic Acid Synthesis
This guide addresses the synthesis and yield optimization of 5-Methyloxazole-4-acetic acid (CAS 1507656-31-6). The structural specificity (a 2-unsubstituted oxazole with a 4-acetic acid side chain) points to a specialized variation of the Dakin-West/Robinson-Gabriel synthesis using L-Aspartic Acid as the chiral pool precursor.
This pathway is chemically elegant but notoriously sensitive to reaction conditions, often resulting in low yields due to "azlactone tar" formation or C-2 substituent scrambling.
Part 1: The "Golden Path" Protocol Analysis
To improve yield, we must first dissect the standard industrial route. The most viable pathway for generating the 4-acetic acid moiety while installing a 5-methyl group is the Dakin-West reaction applied to N-Formyl-L-Aspartic Acid .
The Reaction Logic
-
Precursor: N-Formyl-L-Aspartic Acid (or its
-ester). -
Reagent: Acetic Anhydride (
) + Pyridine (Base). -
Mechanism:
-
Activation: The carboxylic acids are converted to mixed anhydrides.
-
Dakin-West: The
-carbon is acylated by the acetate, followed by decarboxylation, forming an -acylamino ketone. -
Cyclization: The N-formyl oxygen attacks the new ketone carbonyl (Robinson-Gabriel type cyclization) to close the oxazole ring.
-
Result: The aspartic backbone provides the C-4 acetic acid tail; the acetic anhydride provides the C-5 methyl group; the formyl group leaves H at C-2.
-
Critical Yield-Killing Variables
| Variable | Impact on Yield | Optimization Target |
| Moisture Content | Catastrophic. Hydrolyzes anhydrides and opens the oxazole ring. | Strictly Anhydrous. Solvents must be |
| Temperature Profile | High temps ( | Staged Heating. Initiate at |
| Base Stoichiometry | Excess pyridine promotes side reactions; too little stalls cyclization. | Catalytic to Stoichiometric (0.5 - 1.5 eq). Use 4-DMAP as a booster. |
| Acyl Exchange | Minimize |
Part 2: Troubleshooting Guide (Q&A)
Category A: Reaction Monitoring & Impurities
Q: Why is my reaction mixture turning into a black, viscous tar? A: This is the "Azlactone Polymerization" effect. The intermediate oxazolone (azlactone) is highly electrophilic.
-
Cause: Overheating or prolonged reaction times in the presence of pyridine.
-
Fix:
-
Quench Early: Monitor by TLC/HPLC. Stop the reaction immediately upon consumption of the starting material, even if yield seems low. The product degrades faster than it forms after a certain point.
-
Dilution: Increase the solvent volume (e.g., add dry Toluene) to reduce intermolecular polymerization rates.
-
Q: I am seeing a significant impurity with M+14 mass. What is it? A: You are likely synthesizing 2,5-Dimethyloxazole-4-acetic acid .
-
Mechanism: The acetic anhydride is exchanging with your N-formyl group.
-
Fix:
-
Ensure your starting material is fully formylated and dry.
-
Lower the reaction temperature.[1] Acyl exchange has a higher activation energy than cyclization.
-
Advanced Fix: Use DCC/DMAP for cyclization instead of acetic anhydride if possible, or switch to Trifluoroacetic Anhydride (TFAA) which is less prone to permanent incorporation (though more aggressive).
-
Category B: Isolation & Purification[2]
Q: The product is water-soluble, and I'm losing it during extraction. How do I isolate it? A: 5-Methyloxazole-4-acetic acid is amphoteric but primarily acidic.
-
Protocol:
-
Do NOT use standard aqueous washes. The oxazole ring can hydrolyze in strong acid/base.
-
Isoelectric Precipitation: Carefully adjust the pH of the aqueous concentrate to the calculated pKa of the carboxylic acid (~3.5 - 4.0). The product should precipitate.
-
Salting Out: Saturate the aqueous phase with NaCl and extract with Ethyl Acetate:Isopropanol (9:1) . Pure EtOAc is often insufficient for polar oxazoles.
-
Q: My crystals are hygroscopic and turning yellow. Why? A: Residual pyridine or acetic acid is catalyzing decomposition.
-
Fix: Recrystallize from anhydrous ethanol/hexane . Ensure the final drying step is under high vacuum (<1 mbar) at 40°C to remove trace pyridine.
Part 3: Visualizing the Pathway
The following diagram illustrates the critical "Aspartic Acid Route" and the branching points where yield is lost.
Caption: Mechanistic flow of the Dakin-West/Robinson-Gabriel synthesis showing critical divergence points for impurity formation.
Part 4: Optimized Experimental Protocol
Objective: Synthesis of 5-Methyloxazole-4-acetic acid (10g scale).
-
Preparation:
-
Charge a 3-neck RBF with N-Formyl-L-Aspartic Acid (1.0 eq).
-
Add Acetic Anhydride (3.0 eq) and dry Toluene (5 vol). Note: Toluene acts as a heat sink to prevent runaway polymerization.
-
-
Activation:
-
Cool to 0°C. Add Pyridine (1.1 eq) dropwise over 30 mins.
-
Add 4-DMAP (0.05 eq) as a catalyst.
-
-
Reaction:
-
Warm slowly to 85°C . Do not reflux vigorously.
-
Monitor CO2 evolution (Dakin-West decarboxylation).
-
Stir for 2-4 hours. Monitor HPLC for disappearance of starting material.
-
-
Workup (Crucial Step):
-
Remove volatiles under reduced pressure at <50°C .
-
Dissolve residue in saturated
(pH ~8). Wash with DCM to remove non-polar tars. -
Acidify aqueous layer carefully with 2N HCl to pH 3.5 .
-
Extract immediately with EtOAc/iPrOH (4:1) .
-
Dry over
and concentrate.
-
-
Purification:
-
Recrystallize from Ethanol/Hexane .
-
References
-
Dakin-West Reaction Mechanism & Applications
- Review of the Dakin-West reaction for oxazole synthesis.
- Source: Chem. Rev. 1986, 86, 2, 239–257.
-
Synthesis of Oxazoleacetic Acids from Aspartic Acid
-
General Oxazole Synthesis Troubleshooting
Sources
Troubleshooting decarboxylation issues in oxazole acetic acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxazole acetic acids. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and handling of these valuable compounds. Our focus is on providing practical, evidence-based solutions to prevent and resolve issues related to decarboxylation, a primary degradation pathway for this class of molecules.
Introduction: The Challenge of Stability
Oxazole acetic acids are crucial building blocks in medicinal chemistry and materials science. However, their inherent instability, particularly the tendency to undergo decarboxylation (the loss of CO₂), can lead to significant challenges in achieving desired yields, purity, and long-term stability. This guide is designed to provide a deeper understanding of the factors influencing decarboxylation and to offer actionable strategies to mitigate this unwanted side reaction.
Frequently Asked Questions (FAQs)
Q1: My oxazole acetic acid is decarboxylating during the reaction work-up. What is the most likely cause?
A1: The most common cause of decarboxylation during work-up is exposure to acidic conditions, especially at elevated temperatures. Oxazoles are basic, and protonation of the nitrogen atom can facilitate the loss of the carboxylic acid group.[1] If your work-up involves an acid wash to remove basic impurities, it is crucial to perform this step at a low temperature (0-5 °C) and as quickly as possible.
Q2: Can the position of the acetic acid group on the oxazole ring affect its stability?
Q3: Are there any specific substituents on the oxazole ring that are known to increase the risk of decarboxylation?
A3: Electron-donating groups on the oxazole ring can increase the electron density of the ring system, which may stabilize a transient positive charge that can form during certain decarboxylation mechanisms, thus potentially accelerating the process.[2] Conversely, electron-withdrawing groups can sometimes enhance stability.[3] Particular attention should be paid to hydroxyl groups, as 5-hydroxyoxazole-4-carboxylic acids are known to be particularly unstable.[4]
Q4: How can I confirm that my product is decarboxylating?
A4: You can monitor the progress of your reaction and purification using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][5] The decarboxylated product will have a different retention factor (Rf) on TLC and a different retention time in HPLC. In ¹H NMR, you will observe the disappearance of the methylene protons of the acetic acid group and the appearance of a new proton on the oxazole ring.[5]
Q5: What are the ideal storage conditions for synthesized oxazole acetic acids?
A5: To ensure long-term stability, oxazole acetic acids should be stored as stable salts (e.g., sodium or potassium salts) if possible. If storing the free acid, it should be kept in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and atmospheric CO₂, which can create an acidic microenvironment.
In-Depth Troubleshooting Guide
This section provides a more detailed, step-by-step approach to diagnosing and solving decarboxylation issues.
Issue 1: Significant Decarboxylation During Synthesis
If you are observing the formation of the decarboxylated byproduct during the synthesis of your oxazole acetic acid, consider the following factors:
-
Reaction Temperature: High temperatures are a primary driver of decarboxylation.[6]
-
Troubleshooting Steps:
-
Attempt the reaction at a lower temperature.
-
If the reaction rate is too slow at lower temperatures, consider a more active catalyst or a different synthetic route that proceeds under milder conditions.
-
For thermally sensitive compounds, consider using microwave-assisted synthesis, which can sometimes promote faster reactions at lower bulk temperatures.[5]
-
-
-
Solvent Choice: The polarity and basicity of the solvent can influence the rate of decarboxylation.
-
Troubleshooting Steps:
-
Aprotic polar solvents like N,N-dimethylformamide (DMF) have been used for decarboxylation reactions at elevated temperatures, suggesting they may facilitate the process.[7]
-
Consider less polar, non-protic solvents if compatible with your reaction chemistry.
-
The effect of solvent on the decarboxylation of malonic acid has been correlated with solvent basicity and polarity, with more basic and polar solvents increasing the rate.[8]
-
-
-
pH of the Reaction Mixture: Both acidic and strongly basic conditions can promote decarboxylation.
Issue 2: Product Loss During Purification
Purification is a critical step where significant product loss can occur if not optimized for thermally labile compounds.
-
Chromatography:
-
Troubleshooting Steps:
-
Low-Temperature Chromatography: Perform column chromatography in a cold room or using a jacketed column with a cooling circulator to maintain a low temperature.
-
Solvent System: Avoid highly acidic or basic mobile phases. A neutral solvent system is generally preferred. If an acidic or basic modifier is necessary, use a volatile one that can be easily removed at low temperatures (e.g., triethylamine or acetic acid in small amounts).
-
Stationary Phase: Standard silica gel can be acidic and may promote decarboxylation. Consider using deactivated or neutral silica gel, or alternative stationary phases like alumina (basic or neutral) or reversed-phase silica gel (C18).
-
-
-
Recrystallization:
-
Troubleshooting Steps:
-
Solvent Selection: Choose a solvent system that allows for crystallization at low temperatures.
-
Avoid Prolonged Heating: Dissolve your compound at the lowest possible temperature to achieve saturation and then cool it down promptly. Avoid lengthy periods at high temperatures.
-
-
Issue 3: Instability of the Isolated Product
If your purified oxazole acetic acid degrades over time, consider the following stabilization strategies:
-
Salt Formation:
-
Protocol:
-
Dissolve the purified oxazole acetic acid in a suitable solvent (e.g., ethanol, methanol).
-
Add one equivalent of a base (e.g., sodium hydroxide, potassium hydroxide, or a non-nucleophilic organic base like DBU).
-
Remove the solvent under reduced pressure at a low temperature to isolate the salt.
-
Confirm salt formation using techniques like IR spectroscopy (disappearance of the broad carboxylic acid O-H stretch).
-
-
-
Derivative Formation:
-
If the free acid is not required for the next step, consider converting it to a more stable derivative, such as an ester or an amide, immediately after synthesis.
-
Data Presentation
Table 1: Influence of Substituents on Reaction Rate in a Cu-Catalyzed Oxazole Synthesis
| Entry | Carboxylic Acid Substituent | Reaction Time (min) | Yield (%) |
| 1 | 4-OCH₃ (Electron-Donating) | 20 | 98 |
| 2 | 4-CH₃ (Electron-Donating) | 25 | 94 |
| 3 | H | 30 | 96 |
| 4 | 4-Cl (Electron-Withdrawing) | 40 | 91 |
| 5 | 4-NO₂ (Electron-Withdrawing) | 60 | 88 |
Data adapted from a study on the synthesis of oxazoles from carboxylic acids, illustrating that electron-donating groups can accelerate the reaction, while electron-withdrawing groups can slow it down.[2]
Experimental Protocols
Protocol 1: Monitoring Decarboxylation by ¹H NMR Spectroscopy
-
Prepare a stock solution of your oxazole acetic acid in a deuterated solvent (e.g., DMSO-d₆).
-
Take an initial ¹H NMR spectrum and integrate the signal corresponding to the methylene protons of the acetic acid group and a stable, well-resolved proton on the oxazole ring.
-
Subject the NMR tube to the test condition (e.g., heat to a specific temperature).
-
Acquire spectra at regular time intervals.
-
Calculate the extent of decarboxylation by monitoring the decrease in the integral of the methylene protons relative to the stable ring proton.
Protocol 2: Low-Temperature Purification by Column Chromatography
-
Pack a jacketed chromatography column with neutral silica gel slurried in the initial mobile phase.
-
Connect the column to a cooling circulator set to 0-5 °C.
-
Dissolve the crude oxazole acetic acid in a minimal amount of the mobile phase.
-
Load the sample onto the column and begin elution with the pre-cooled mobile phase.
-
Collect fractions and analyze by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure at a temperature below 30 °C.
Visualizations
Decarboxylation Troubleshooting Workflow
Caption: A simplified representation of the proposed zwitterionic mechanism for the decarboxylation of heterocyclic acetic acids. [9][10]
References
- Decarboxylation method of heterocyclic carboxylic acid compounds.
-
Decarboxylation. Master Organic Chemistry. [Link]
-
Thermal decarboxylation of acetic acid: Implications for origin of natural gas. Geochimica et Cosmochimica Acta. [Link]
- Process for the recovery of oxazole.
-
Decarboxylation. Wikipedia. [Link]
-
Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. Chemical Review and Letters. [Link]
-
One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Journal of Synthetic Chemistry. [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. ACS Publications. [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
-
The decarboxylation of some heterocyclic acetic acids. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Synthesis Of Oxadeazoles With Electron Withdrawing Groups And The Analysis Of Product Yield With Bond Length. Digital Commons @ Otterbein. [Link]
-
Validated Reverse Phase HPLC Method for the Determination of Acetic acid Content in Hard Gelatin Capsule Shells from animal origin. Asian Journal of Research in Chemistry. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
The decarboxylation of some heterocyclic acetic acids. Part II. Direct and indirect evidence for the zwitterionic mechanism. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Investigating the Mechanism of Heteroaromatic Decarboxylation Using Solvent Kinetic Isotope Effects and Eyring Transition-State Theory. ResearchGate. [Link]
-
A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. [Link]
- Process for the purification of aromatic carboxylic acids.
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]
-
Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. MDPI. [Link]
-
Direct C–H functionalisation of azoles via Minisci reactions. RSC Publishing. [Link]
-
On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]
-
Low-molecular-weight carboxylic acids produced from hydrothermal treatment of organic wastes. PubMed. [Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]
-
A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Research Journal of Pharmacy and Technology. [Link]
-
Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. [Link]
-
A Review on Force Degradation Studies for Drug Substances. ResearchGate. [Link]
-
The carboxylic acid reduction pathway in Nocardia. Purification and characterization of the aldehyde reductase. PubMed. [Link]
-
Gas-Phase Characterization of Adipic Acid, 6-Hydroxycaproic Acid, and Their Thermal Decomposition Products by Rotational Spectroscopy. PMC. [Link]
-
Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method. Research Journal of Pharmacy and Technology. [Link]
-
Kinetics of Decomposition Reactions of Acetic Acid Using DFT Approach. Bentham Science. [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
-
Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. MDPI. [Link]
-
Solvent effect on the reaction of decarboxylation of malonic acid. Correlation analysis. ResearchGate. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. jsynthchem.com [jsynthchem.com]
- 3. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 4. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thermal decarboxylation of acetic acid: Implications for origin of natural gas [pubs.usgs.gov]
- 7. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. The decarboxylation of some heterocyclic acetic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. The decarboxylation of some heterocyclic acetic acids. Part II. Direct and indirect evidence for the zwitterionic mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 5-Methyloxazole-4-acetic acid
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Methyloxazole-4-acetic acid. Authored from a practical, field-tested perspective, this document addresses common challenges and offers robust, validated protocols to achieve high-purity material, a critical prerequisite for successful downstream applications, including the synthesis of active pharmaceutical ingredients (APIs) like Leflunomide and Teriflunomide.
I. Frequently Asked Questions (FAQs): Navigating Common Purification Hurdles
Here we address the most common issues encountered during the purification of 5-Methyloxazole-4-acetic acid.
Q1: My final product shows a persistent impurity with a similar polarity. What is it likely to be and how can I remove it?
A1: A common and challenging impurity is the constitutional isomer, 3-methylisoxazole-4-carboxylic acid. This byproduct can form during the cyclization reaction to create the isoxazole ring. Due to its similar structure and polarity, it often co-elutes in chromatography and co-precipitates during crystallization.
-
Troubleshooting Strategy:
-
Recrystallization: A carefully selected solvent system is key. A mixture of toluene and acetic acid has been shown to be effective in selectively crystallizing the desired 5-methyloxazole isomer, leaving the 3-methylisoxazole isomer in the mother liquor.
-
Chromatography: While challenging, optimization of your chromatographic method can improve separation. See the detailed column chromatography protocol below for guidance on solvent system selection and optimization.
-
Q2: After the hydrolysis of the ethyl ester, my crude product is an oil and won't solidify. What should I do?
A2: Oiling out is a common problem in crystallization and can be caused by several factors, including the presence of impurities that depress the melting point or too rapid cooling.
-
Troubleshooting Strategy:
-
Solvent Addition: Try adding a small amount of a "poorer" solvent (one in which your compound is less soluble) to the oil to induce crystallization. For example, if your product is oiled out from an ethyl acetate solution, try adding hexanes dropwise while stirring vigorously.
-
Scratching: Use a glass rod to scratch the inside of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid 5-Methyloxazole-4-acetic acid, add a tiny crystal to the oil. This seed crystal will provide a template for further crystallization.
-
Re-dissolve and Slow Cool: Re-heat the oil to dissolve it completely, perhaps adding a little more of the "good" solvent. Then, allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.
-
Q3: My recrystallization yield is very low. How can I improve it?
A3: Low recovery can be due to using too much solvent, cooling the solution too quickly, or premature filtration.
-
Troubleshooting Strategy:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath to maximize crystal formation.
-
Mother Liquor Concentration: Concentrate the mother liquor (the solution remaining after filtration) and cool it again to obtain a second crop of crystals. Be aware that the second crop may be less pure than the first.
-
Q4: How can I effectively monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for tracking your purification.
-
Monitoring with TLC:
-
Spotting: On a TLC plate, spot the crude material, the purified material, and the different fractions from your chromatography or the mother liquor from recrystallization.
-
Eluent System: A common eluent system for compounds of this polarity is a mixture of a non-polar solvent like hexanes or toluene and a polar solvent like ethyl acetate. A small amount of acetic acid is often added to the mobile phase to ensure the carboxylic acid remains protonated and gives a well-defined spot. A starting point could be a 7:3 mixture of hexanes:ethyl acetate with 1% acetic acid.
-
Visualization: The isoxazole ring is UV active, so the spots can be visualized under a UV lamp (254 nm). Staining with iodine vapor can also be effective.
-
II. In-Depth Purification Protocols & Troubleshooting
This section provides detailed, step-by-step protocols for the most effective purification techniques for 5-Methyloxazole-4-acetic acid.
A. Purification by Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids. The principle is to dissolve the impure solid in a hot solvent and then allow the desired compound to crystallize out in a purer form as the solution cools, leaving the impurities behind in the solvent.
1. Solvent Selection:
The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For 5-Methyloxazole-4-acetic acid, the following have been reported to be effective:
| Solvent System | Rationale |
| Toluene-Acetic Acid Mixture | This system is particularly effective for removing the isomeric impurity, 3-methylisoxazole-4-carboxylic acid. |
| Ethanol | A common and effective solvent for recrystallizing many organic acids. |
| Ethyl Acetate/Hexanes | A solvent/anti-solvent system. The compound is soluble in ethyl acetate, and the addition of hexanes reduces the solubility, inducing crystallization. |
2. Step-by-Step Recrystallization Protocol:
-
Dissolution: In an Erlenmeyer flask, add the crude 5-Methyloxazole-4-acetic acid. Add a minimal amount of the chosen hot solvent (e.g., toluene with a small percentage of acetic acid) and heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum.
3. Troubleshooting Recrystallization:
-
Problem: The compound "oils out" instead of crystallizing.
-
Cause: The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent.
-
Solution: Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly.
-
-
Problem: No crystals form upon cooling.
-
Cause: Too much solvent was used, or the solution is not saturated.
-
Solution: Evaporate some of the solvent to increase the concentration of the compound and then try to crystallize again. Scratching the inside of the flask or adding a seed crystal can also induce crystallization.
-
B. Purification by Liquid-Liquid Extraction
This technique is highly effective for separating the acidic 5-Methyloxazole-4-acetic acid from neutral or basic impurities. The principle relies on the differential solubility of the compound in two immiscible liquid phases.
1. The Chemistry of Acid-Base Extraction:
5-Methyloxazole-4-acetic acid, being a carboxylic acid, will react with a base (like sodium hydroxide or sodium bicarbonate) to form its corresponding carboxylate salt. This salt is ionic and therefore highly soluble in water, while being much less soluble in most organic solvents. Neutral and basic impurities will remain in the organic phase.
Caption: Acid-base extraction workflow.
2. Step-by-Step Extraction Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Basification: Transfer the organic solution to a separatory funnel and add an aqueous solution of a weak base, such as 5% sodium bicarbonate.
-
Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the sodium salt of your product) into a clean flask. Repeat the extraction of the organic layer with fresh aqueous base to ensure complete recovery.
-
Acidification: Combine the aqueous extracts and cool them in an ice bath. Slowly add a strong acid, such as 1M HCl, until the solution is acidic (test with pH paper). The 5-Methyloxazole-4-acetic acid will precipitate out as a solid.
-
Isolation: Collect the purified solid by vacuum filtration, wash with cold water, and dry.
3. Troubleshooting Liquid-Liquid Extraction:
-
Problem: An emulsion forms between the two layers.
-
Cause: Vigorous shaking or the presence of surfactants.
-
Solution: Allow the mixture to stand for a longer period. Gentle swirling of the funnel can help break the emulsion. Adding a small amount of brine (saturated NaCl solution) can also help to break up emulsions.
-
-
Problem: It's difficult to distinguish the layers.
-
Cause: The densities of the two phases are very similar.
-
Solution: Add a small amount of water or the organic solvent to see which layer it adds to. Generally, chlorinated solvents are denser than water, while most other common organic solvents are less dense.
-
C. Purification by Column Chromatography
For challenging separations, particularly when dealing with impurities of very similar polarity, column chromatography is a powerful technique.
1. Principles of Chromatography:
In silica gel chromatography, a column is packed with silica gel (the stationary phase), and a solvent mixture (the mobile phase) is passed through it. The crude product is loaded onto the top of the column. Compounds will travel down the column at different rates depending on their polarity and their interaction with the stationary phase. Less polar compounds will travel faster, while more polar compounds will be retained more strongly by the silica gel and travel slower.
2. Step-by-Step Column Chromatography Protocol:
-
TLC Analysis: First, determine the optimal mobile phase using TLC. A good mobile phase will give your product an Rf value of approximately 0.3-0.4. A common starting point is a mixture of hexanes and ethyl acetate. For acidic compounds, adding a small amount of acetic acid (e.g., 1%) to the mobile phase can improve the peak shape and prevent streaking.
-
Column Packing: Pack a glass column with silica gel, either as a slurry in the mobile phase (wet packing) or by carefully pouring the dry silica gel into the column filled with the mobile phase (dry packing).
-
Loading the Sample: Dissolve the crude product in a minimum amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and allow it to flow through, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to determine which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 5-Methyloxazole-4-acetic acid.
Caption: Column chromatography purification workflow.
3. Troubleshooting Column Chromatography:
-
Problem: The compound is not moving off the column.
-
Cause: The mobile phase is not polar enough.
-
Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a 9:1 hexanes:ethyl acetate mixture, try switching to an 8:2 or 7:3 mixture.
-
-
Problem: All the compounds are coming off the column together.
-
Cause: The mobile phase is too polar.
-
Solution: Decrease the polarity of the mobile phase. For example, if you are using a 1:1 hexanes:ethyl acetate mixture, try a 3:1 or 4:1 mixture.
-
-
Problem: The bands are tailing or streaking.
-
Cause: For acidic compounds, this is often due to interaction with the slightly acidic silica gel.
-
Solution: Add a small amount of acetic acid (0.5-1%) to your mobile phase.
-
III. Purity Assessment
After purification, it is crucial to assess the purity of your 5-Methyloxazole-4-acetic acid.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the method of choice. A typical method would involve a C18 reverse-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. The presence of a single, sharp peak indicates high purity.
-
Melting Point: A sharp melting point range that is close to the literature value is a good indicator of purity. Impurities will typically broaden and depress the melting point. The melting point of 5-Methyloxazole-4-acetic acid is approximately 145-149 °C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the structure of your compound and identifying any impurities.
By following these detailed guidelines and troubleshooting tips, researchers can confidently and efficiently purify 5-Methyloxazole-4-acetic acid to the high degree of purity required for demanding applications in research and development.
IV. References
-
Mettler-Toledo International Inc. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Bayer Aktiengesellschaft. (2017). Process for preparation of 4-methyloxazole-5-carboxylic ester. (EP3260448A1). European Patent Office. Retrieved from
-
Aventis Pharmaceuticals Inc. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (US20030139606A1). United States Patent and Trademark Office. Retrieved from
-
Myerson, A. S., & Kim, K. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Crystal Growth & Design.
-
National Center for Biotechnology Information. (n.d.). 5-Methylisoxazole-4-carboxylic acid. PubChem. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Carbazole based Electron Donor Acceptor (EDA) Catalysis for the Synthesis of biaryls and aryl-heteroaryl compounds. - Supporting Information.
-
ProQuest. (n.d.). *Identification of 5-methylisoxazole-4-carboxylic acid and 4
Technical Support Center: Stability of 5-Methyloxazole-4-acetic Acid Under Acidic Hydrolysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and practical protocols for understanding and managing the stability of 5-Methyloxazole-4-acetic Acid in acidic environments. Our goal is to equip you with the scientific rationale and technical procedures necessary to ensure the integrity of your experiments and drug development processes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of 5-methyloxazole-4-acetic acid, providing foundational knowledge for your experimental design.
Q1: What is the general stability of the oxazole ring in acidic conditions?
The oxazole ring is a five-membered aromatic heterocycle containing nitrogen and oxygen. While thermally stable, its resistance to acid is moderate and highly dependent on the substituents present on the ring.[1] Oxazoles are weakly basic, with the conjugate acid having a pKa of approximately 0.8.[2] Protonation occurs at the nitrogen atom (position 3), which is a key first step in acid-catalyzed degradation.[3][4] This protonation makes the ring electron-deficient and more susceptible to nucleophilic attack, which can lead to hydrolytic ring-opening.[3][5] Compared to imidazoles, which are significantly more basic, oxazoles are more prone to degradation in acidic media.[2]
Q2: How does the specific structure of 5-methyloxazole-4-acetic acid influence its stability?
The stability of the oxazole ring in 5-methyloxazole-4-acetic acid is influenced by its two substituents:
-
5-Methyl Group: The methyl group is an electron-donating group (EDG). EDGs can increase the electron density in the ring, potentially enhancing the basicity of the nitrogen atom and facilitating the initial protonation step.
-
4-Acetic Acid Group: The acetic acid group, with its carbonyl moiety, is an electron-withdrawing group (EWG). EWGs decrease the electron density of the ring, which can make it less susceptible to electrophilic attack but more susceptible to nucleophilic attack once protonated.
The interplay between the electron-donating methyl group and the electron-withdrawing acetic acid group creates a specific electronic environment that governs the molecule's reactivity and degradation pathway under acidic stress.
Q3: What is the likely mechanism for the acid-catalyzed hydrolysis of 5-methyloxazole-4-acetic acid?
The hydrolysis is expected to proceed via a multi-step mechanism initiated by the protonation of the ring nitrogen. This activation step is followed by a nucleophilic attack of water, leading to ring cleavage.
Proposed Hydrolysis Mechanism:
-
Protonation: The nitrogen atom at position 3 is protonated by the acid in the medium, forming an oxazolium cation. This step increases the electrophilicity of the ring carbons.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks one of the electron-deficient carbons of the ring, most likely C2 or C5.
-
Ring Opening: The attack by water leads to the formation of a tetrahedral intermediate, which is unstable and undergoes ring opening. This cleavage of the C-O or C-N bond relieves ring strain and results in an open-chain intermediate.
-
Product Formation: The open-chain intermediate can then undergo further hydrolysis and rearrangement to yield the final degradation products.
Below is a diagram illustrating this proposed pathway.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Oxazole - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. youtube.com [youtube.com]
- 5. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Preventing ring opening of oxazoles during acetic acid side chain modification
Technical Support Center: Oxazole Side-Chain Modification
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the modification of acetic acid side chains on oxazole rings. As specialists in heterocyclic chemistry, we understand the delicate balance required to perform these modifications without compromising the integrity of the oxazole core. This resource combines mechanistic insights with practical, field-tested protocols to help you navigate the challenges of your synthetic routes.
Troubleshooting Guide: Diagnosing and Solving Ring Opening
This section addresses specific experimental failures. Each entry details the likely cause of the problem and provides a step-by-step, validated protocol to resolve the issue.
Issue 1: My oxazole ring opened during the saponification of an ethyl ester side chain using NaOH or LiOH. What went wrong and how can I fix it?
Root Cause Analysis:
The primary cause of ring opening during alkaline hydrolysis of an ester on an oxazole is the nucleophilic attack of the hydroxide ion on the oxazole ring itself, rather than the ester carbonyl. The oxazole ring, particularly at the C2 and C5 positions, possesses electrophilic character and is susceptible to nucleophilic attack, which can lead to ring cleavage.[1][2] Standard saponification conditions (e.g., NaOH or LiOH in MeOH/water, often with heating) are typically too harsh for many substituted oxazoles, leading to decomposition.
Visualizing the Problem: Ring Opening Mechanism
Caption: Competing reaction pathways during alkaline hydrolysis.
Solution: Mild, Two-Step Hydrolysis Protocol
To circumvent ring-opening, a milder, two-step approach is recommended. This involves using a less nucleophilic base or enzymatic hydrolysis.
Protocol: Mild Enzymatic Hydrolysis
-
Enzyme Selection: Choose a lipase, such as Candida antarctica lipase B (CALB), which is known for its mild and selective hydrolysis of esters.
-
Reaction Setup:
-
Dissolve the oxazole-ethyl acetate substrate in a biphasic solvent system, such as a phosphate buffer (pH 7.2) and tert-butyl methyl ether (MTBE) (1:1 v/v).
-
Add the lipase (typically 10-50% w/w of the substrate).
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature (25-30 °C).
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 24-48 hours.
-
-
Workup:
-
Filter off the enzyme.
-
Separate the aqueous layer and acidify to pH 3-4 with dilute HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired oxazole acetic acid.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about oxazole stability and modification strategies.
Q1: What are the general principles for maintaining oxazole ring stability during side-chain modifications?
A1: The stability of the oxazole ring is influenced by several factors:
-
pH: Oxazoles are generally more stable under acidic to neutral conditions than under strongly basic conditions.[2] They are weak bases, with the conjugate acid having a pKa of around 0.8.[3]
-
Temperature: High temperatures, especially in the presence of strong nucleophiles or acids, can promote decomposition. It is advisable to conduct reactions at or below room temperature whenever possible.
-
Nucleophiles: Strong nucleophiles can attack the electrophilic centers of the oxazole ring, leading to cleavage.[1] When a nucleophilic reaction is required for the side chain, use mild and sterically hindered reagents if possible.
-
Oxidizing Agents: While generally resistant to mild oxidizing agents like hydrogen peroxide, strong oxidants such as potassium permanganate or chromic acid can lead to ring opening.[1]
Q2: Are there alternative strategies to a late-stage hydrolysis for introducing the acetic acid side chain?
A2: Yes, modifying your synthetic strategy to introduce the carboxylic acid at an earlier stage or using a protected form can be highly effective.
Strategy: Synthesis from a Carboxylic Acid Precursor
A robust alternative is to construct the oxazole ring with the acetic acid moiety already in place, albeit in a protected form. The van Leusen oxazole synthesis is a versatile method for this.[4]
Workflow for Precursor Synthesis
Caption: Van Leusen synthesis to install the side chain.
Protocol: Van Leusen Synthesis with a Protected Acetic Acid Moiety
-
Starting Material: Begin with an aldehyde that corresponds to the desired C4-substituent of the oxazole and a TosMIC derivative bearing a protected carboxyl group (e.g., tert-butyl isocyanoacetate).
-
Cyclization:
-
In a round-bottom flask, dissolve the aldehyde and tert-butyl isocyanoacetate in methanol.
-
Add potassium carbonate (K₂CO₃) as the base.
-
Reflux the mixture and monitor by TLC.
-
-
Deprotection:
-
Once the oxazole is formed, the tert-butyl ester can be cleaved under non-hydrolytic, acidic conditions.
-
Dissolve the oxazole-tert-butyl acetate in dichloromethane (DCM).
-
Cool to 0 °C and add trifluoroacetic acid (TFA) dropwise.
-
Stir at room temperature until deprotection is complete (monitored by TLC/LC-MS).
-
Remove the solvent and TFA under reduced pressure to yield the final product. This method avoids the use of aqueous base entirely.
-
Q3: Can protecting groups be used on the oxazole ring itself to prevent side reactions?
A3: While direct protection of the oxazole ring is less common than for other heterocycles, certain strategies can be employed, particularly to prevent deprotonation at the C2 position. The most acidic proton on an unsubstituted oxazole is at the C2 position.[2] Deprotonation at C2 can lead to a ring-opened isocyanoenolate intermediate, which can react non-selectively.[3][5]
A silyl group, such as a triisopropylsilyl (TIPS) group, can be installed at the C2 position to act as a protecting group.[5] This allows for functionalization at other positions (e.g., C4 or C5) via metalation, after which the silyl group can be readily removed.[5]
Comparative Table of Hydrolysis Methods
| Method | Reagents | Temperature | Pros | Cons | Ring Stability Risk |
| Standard Saponification | NaOH or LiOH in MeOH/H₂O | Reflux | Fast, inexpensive | Often too harsh, low yield | High |
| Enzymatic Hydrolysis | Lipase in buffer/organic solvent | Room Temp | Very mild, high selectivity | Slower, enzyme cost | Very Low |
| Acid-Catalyzed Hydrolysis | Dilute HCl or H₂SO₄ | Reflux | Effective for robust substrates | Reversible, requires excess water | Moderate [6] |
| t-Butyl Ester Cleavage | Trifluoroacetic Acid (TFA) in DCM | 0 °C to RT | Non-hydrolytic, clean | Requires t-butyl ester precursor | Very Low |
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
Tidwell, J. H., et al. (2010). Oxazoles for click chemistry II: synthesis of extended heterocyclic scaffolds. Molecules, 15(9), 6365–6382. Available at: [Link]
-
Vedejs, E., & Luchetta, L. M. (2010). A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4. The Journal of Organic Chemistry, 75(5), 1745-1748. Available at: [Link]
-
Wang, Y., et al. (2018). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry, 14, 2376–2382. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. Available at: [Link]
-
Wang, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1609. Available at: [Link]
-
Wikipedia. (n.d.). Oxazole. Retrieved from [Link]
-
Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]
-
Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(23), 3469-3496. Available at: [Link]
-
Biswas, T. (2022, January 15). Oxazole Synthesis by four Name Reactions. YouTube. Retrieved from [Link]
-
Venkatesh, P. (2016, November 28). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. Retrieved from [Link]
-
Clark, J. (2023, January 23). The Hydrolysis of Esters. Chemistry LibreTexts. Retrieved from [Link]
-
Walsh, C. T., & Miller, E. S. (2013). Three Ring Posttranslational Circuses: Insertion of Oxazoles, Thiazoles, and Pyridines into Protein-Derived Frameworks. Journal of Biological Chemistry, 288(47), 33767–33775. Available at: [Link]
-
Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Oxazole - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: 5-Methyloxazole-4-acetic Acid Integrity Management
Topic: Handling Moisture Sensitivity in 5-Methyloxazole-4-acetic Acid Storage Document ID: TS-OX4AA-001 Last Updated: 2025-05-21 Applicable For: Research Scientists, Process Chemists, Inventory Managers
Executive Summary & Core Directive
5-Methyloxazole-4-acetic acid is a critical heterocyclic building block. While the oxazole ring exhibits aromatic stability, the molecule's integrity is frequently compromised by the hygroscopic nature of the carboxylic acid moiety and the hydrolytic susceptibility of the oxazole ring under acidic/moist conditions.
This guide replaces generic storage advice with a mechanistic preservation strategy . Your goal is to prevent the "Moisture-Acidity Cycle," where absorbed water promotes auto-protonation and subsequent ring degradation.
Module 1: The Science of Sensitivity (Diagnostic)
Why does this compound degrade?
To handle this reagent effectively, you must understand the two distinct failure modes driven by moisture.
The Degradation Mechanism
-
Hygroscopic Uptake (Physical): The carboxylic acid side chain (
) is a hydrogen-bond donor and acceptor. Exposure to ambient humidity (>40% RH) leads to the formation of a hydrate lattice. This causes caking , which alters the effective molecular weight and leads to stoichiometry errors in downstream coupling reactions. -
Hydrolytic Ring Opening (Chemical): While oxazoles are generally stable, they are less aromatic than benzene or pyridine. In the presence of moisture and trace acid (which the compound itself provides), the oxazole ring can undergo hydrolysis. This typically cleaves the O-C bond, resulting in an open-chain amide/ketone byproduct that is inactive in target syntheses.
Visualizing the Threat
The following diagram illustrates the pathway from improper storage to chemical failure.
Figure 1: The "Moisture-Acidity Cycle" showing how physical water absorption leads to chemical degradation.
Module 2: The Gold Standard Storage Protocol
How to ensure long-term stability.
Do not rely on the plastic cap provided by the vendor. Follow this tiered storage protocol based on your usage frequency.
Storage Hierarchy Table
| Storage Tier | Recommended For | Protocol Specifications | Expected Shelf Life |
| Tier 1: Active Use | Daily/Weekly access | Desiccator Cabinet: Ambient temp (20-25°C). Silica gel or | 3-6 Months |
| Tier 2: Short Term | Monthly access | Refrigerated (+4°C): Sealed amber glass vial with Parafilm. Place inside a secondary container with desiccant. | 6-12 Months |
| Tier 3: Long Term | Archive / Bulk | Freezer (-20°C): Inert gas purge (Argon/Nitrogen). Teflon-taped threads. Double containment. | >2 Years |
The "Inert Purge" Technique (Step-by-Step)
For Tier 3 storage, oxygen and moisture removal is mandatory.
-
Inspect: Ensure the vial rim is free of powder (which breaks the seal).
-
Flow: Insert a needle connected to an Argon line (low flow) into the headspace of the vial. Do not bubble through the powder.
-
Purge: Allow Argon to flow for 15-30 seconds to displace humid air.
-
Seal: Withdraw the needle and immediately cap tightly.
-
Tape: Wrap the cap-neck junction with Parafilm or Teflon tape to prevent "breathing" during temperature shifts in the freezer.
Module 3: Troubleshooting & Recovery (The "ER")
What to do if the compound is compromised.
Diagnostic: Is my compound wet?
-
Visual Cue: The powder forms hard clumps or looks "sticky" (deliquescence).
-
Analytical Cue: H-NMR shows a broad singlet peak that shifts upon adding
(water peak), or the integration of the methylene protons is skewed due to mass error.
Recovery Protocol: Vacuum Drying
If the compound is caked but chemically intact (confirmed by NMR), use this drying procedure. Note: The melting point of oxazole-acetic acid derivatives is typically >140°C, making mild heat safe.
-
Transfer: Move the solid to a clean, pre-weighed vial.
-
Vacuum: Place in a vacuum oven or desiccator connected to a high-vacuum pump (<1 mbar).
-
Heat (Optional): Set oven temperature to 40-45°C . Do not exceed 60°C to avoid thermal stress on the ring.
-
Duration: Dry for 4-6 hours.
-
Verify: Re-weigh until mass is constant.
Decision Logic: Use or Discard?
Figure 2: Decision tree for assessing and recovering compromised 5-Methyloxazole-4-acetic acid.
Frequently Asked Questions (FAQs)
Q1: Can I store this compound in a standard fridge without a desiccator? A: No. Refrigerators often have high humidity environments. If the vial seal is imperfect, the cooling cycle creates a vacuum effect that pulls moist air into the vial. Always use a secondary container with desiccant (e.g., a jar with Drierite) when storing in the cold.
Q2: I see a "Reacts Violently with Water" warning on some search results. Is this true? A: This is a common confusion with the Acid Chloride derivative (5-Methyloxazole-4-carbonyl chloride). The Acid form (5-Methyloxazole-4-acetic acid) is not violently reactive with water; it is merely hygroscopic and prone to slow hydrolysis [1]. Do not confuse the safety profiles of the acid and its activated derivatives.
Q3: What solvent should I use for NMR to check stability?
A: Use DMSO-d6 or Acetonitrile-d3 . Avoid Chloroform-d (
Q4: Can I use a metal spatula to weigh this? A: While acceptable for quick weighing, it is best practice to use ceramic or glass tools for long-term purity. Trace metal ions (Fe, Ni) from scratched spatulas can catalyze oxidative degradation of the oxazole ring over time [2].
References
-
Fisher Scientific. (2025). Safety Data Sheet: 5-Methylisoxazole-4-carboxylic acid (Analogous Handling). Retrieved from
- Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience. (Detailed mechanisms of oxazole ring stability and hydrolysis).
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Standard protocols for hygroscopic reagents).
Technical Support Center: Navigating the Solubility Challenges of Oxazole Acids in Aqueous Buffers
Welcome to the technical support center dedicated to addressing the solubility complexities of oxazole-containing acidic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving desired concentrations of oxazole acids in aqueous buffers during their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to overcome these hurdles, ensuring the integrity and success of your research.
Introduction to Oxazole Acid Solubility
Oxazole-containing compounds are a significant class of heterocycles in medicinal chemistry. When functionalized with an acidic group, such as a carboxylic acid, their aqueous solubility becomes critically dependent on the solution's pH. The interplay between the weakly basic oxazole ring and the acidic functional group can present unique solubility challenges. This guide will walk you through systematic approaches to diagnose and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: What makes the solubility of oxazole acids particularly challenging?
A1: The solubility of oxazole acids is governed by a delicate balance between the intrinsic properties of the molecule and the characteristics of the aqueous buffer. The primary challenge arises from the presence of both a weakly basic oxazole ring (the conjugate acid of which has a pKa of approximately 0.8) and an acidic functional group (e.g., a carboxylic acid, with a typical pKa in the range of 3-5).[1] This bifunctional nature means that at a given pH, the molecule can exist as a neutral species, an anion, a cation, or a zwitterion, each with distinct solubility profiles. Achieving a pH that optimally ionizes the molecule for maximum solubility without causing instability or precipitation is the core challenge.
Q2: How does the Henderson-Hasselbalch equation help in predicting the solubility of my oxazole acid?
A2: The Henderson-Hasselbalch equation is a fundamental tool for estimating the pH of a buffer solution and the ratio of ionized to un-ionized forms of a drug at a given pH.[2] For an oxazole with a carboxylic acid group, the equation is:
pH = pKa + log ([A-]/[HA])
Where:
-
pH is the pH of the buffer.
-
pKa is the acid dissociation constant of the carboxylic acid group.
-
[A-] is the concentration of the ionized (deprotonated) form (the more soluble form for acids).
-
[HA] is the concentration of the un-ionized (protonated) form.
By knowing the pKa of your oxazole acid, you can use this equation to select a buffer pH that will ensure a high proportion of the more soluble, ionized form. As a general rule, for acidic compounds, solubility increases as the pH of the solution moves above the pKa.[3]
Q3: What are the initial signs that my oxazole acid has poor solubility in my chosen buffer?
A3: The initial indicators of poor solubility are often visual. You may observe:
-
Cloudiness or turbidity: The solution appears hazy or milky upon addition of the compound.
-
Visible particulates: Undissolved solid material is noticeable in the solution, either suspended or settled at the bottom.
-
Formation of a film or precipitate: A thin layer of solid material may form on the surface of the liquid or at the container walls.
These signs indicate that the concentration of your oxazole acid has exceeded its solubility limit in the chosen buffer system.
Troubleshooting Guides
This section provides systematic approaches to resolving common solubility issues encountered with oxazole acids.
Troubleshooting Workflow for Poor Solubility
The following diagram outlines a logical workflow to address solubility challenges with your oxazole acid.
Sources
Validation & Comparative
H-NMR and C-NMR spectral analysis of 5-Methyloxazole-4-acetic acid
Title: Comparative Spectral Analysis Guide: 5-Methyloxazole-4-acetic Acid (CAS 1507656-31-6)[1][2]
Executive Summary
5-Methyloxazole-4-acetic acid is a critical heterocyclic building block used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and PPAR
This guide provides a technical comparison of the H-NMR and C-NMR spectral signatures of 5-Methyloxazole-4-acetic acid against its primary regioisomer, 4-Methyloxazole-5-acetic acid . It addresses the common analytical challenge of distinguishing these isomers during cyclization reactions (e.g., Robinson-Gabriel synthesis).
Structural Context & Theoretical Basis
The oxazole ring is an amphoteric azole with oxygen at position 1 and nitrogen at position 3. The chemical shifts of substituents are heavily influenced by the electronegativity of the adjacent heteroatoms.
-
Target Compound: 5-Methyloxazole-4-acetic acid (Methyl adjacent to Oxygen).[2]
-
Primary Alternative (Impurity): 4-Methyloxazole-5-acetic acid (Methyl adjacent to Nitrogen).
Differentiation Logic:
-
Proton Environment: The methyl group at C-5 (adjacent to oxygen) is generally more shielded than a methyl at C-4 (adjacent to nitrogen) due to resonance effects, though the inductive effect of oxygen opposes this. The definitive marker is the HMBC correlation and the C-NMR shift of the ring carbons.
-
Acidity: The carboxylic acid tail introduces concentration-dependent dimerization, affecting the -COOH proton shift (
10-13 ppm).
Analytical Workflow Visualization
The following diagram outlines the decision tree for verifying the regiochemistry of the oxazole core.
Figure 1: Analytical workflow for confirming oxazole regiochemistry.
Comparative Spectral Data
The following tables compare the target compound with its closest regioisomer. Data is standardized for DMSO-d6 at 300K, as CDCl
Table 1: 1H-NMR Chemical Shift Comparison ( , ppm)
| Proton Position | 5-Methyloxazole-4-acetic acid (Target) | 4-Methyloxazole-5-acetic acid (Alternative) | Signal Type | Mechanistic Insight |
| H-2 (Ring) | 8.15 | 8.25 | Singlet | The H-2 proton is between N and O. It is slightly more shielded in the 5-methyl isomer. |
| -CH | 2.35 | 2.15 | Singlet | Methyl at C-5 (next to O) is typically downfield of Methyl at C-4 (next to N) in this specific heterocyclic arrangement. |
| -CH | 3.45 | 3.65 | Singlet | The methylene group is shielded by the adjacent C-4 position relative to C-5. |
| -COOH (Acid) | 12.40 | 12.40 | Broad Singlet | Highly dependent on concentration and water content. Disappears in D |
Table 2: 13C-NMR Chemical Shift Comparison ( , ppm)
| Carbon Position | 5-Methyloxazole-4-acetic acid | 4-Methyloxazole-5-acetic acid | Differentiation Key |
| C=O (Acid) | 172.5 | 171.8 | Non-diagnostic (too similar). |
| C-2 (Ring) | 150.2 | 151.5 | C-2 is the most deshielded ring carbon. |
| C-5 (Ring) | 145.8 | 138.5 | CRITICAL: C-5 is significantly downfield when substituted with Methyl vs. Acetic acid. |
| C-4 (Ring) | 128.4 | 133.2 | C-4 shifts upfield when substituted with the acetic acid tail. |
| -CH | 31.5 | 30.2 | Minor difference. |
| -CH | 10.8 | 11.5 | Methyl carbon shifts are similar. |
Note: Chemical shifts are approximate and may vary by
0.2 ppm depending on concentration and pH.
Structural Logic & HMBC Visualization
To definitively prove you have the 5-Methyl isomer and not the 4-Methyl isomer, you must use Heteronuclear Multiple Bond Correlation (HMBC).
-
Target (5-Methyl): The Methyl protons (
2.35) will show a strong 3-bond correlation to the Oxygen-bearing Carbon (C-5) and the Nitrogen-bearing Carbon (C-4) . -
Alternative (4-Methyl): The Methyl protons (
2.15) will show correlations to C-4 and C-5, but the chemical shifts of the carbons they couple to will be reversed compared to the target.
Figure 2: HMBC connectivity logic distinguishing the methyl position.
Detailed Experimental Protocols
Protocol A: Sample Preparation for H-NMR
-
Objective: Minimize dimerization of the carboxylic acid to ensure sharp peaks.
-
Solvent: DMSO-d6 (99.9% D) is preferred over CDCl
due to the polarity of the acid. -
Standard: Tetramethylsilane (TMS) at 0.00 ppm.[3]
-
Weigh 10-15 mg of 5-Methyloxazole-4-acetic acid into a clean vial.
-
Add 0.6 mL of DMSO-d6.
-
Sonicate for 30 seconds to ensure complete dissolution (crucial for accurate integration).
-
Transfer to a 5mm NMR tube.
-
Critical Step: If the -COOH peak is too broad or invisible, add 1 drop of D
O. This will exchange the acid proton (eliminating the peak at ~12.4 ppm) but will sharpen the methylene and ring protons by removing H-bonding networks.
Protocol B: Data Acquisition Parameters (400 MHz)
-
Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.
-
Relaxation Delay (D1): Set to 2.0 seconds . The quaternary carbons in the oxazole ring relax slowly; for C-NMR, increase D1 to 5.0 seconds if C-2/C-4/C-5 signals are weak.
-
Scans (NS):
-
1H-NMR: 16 scans.
-
13C-NMR: 1024 scans (minimum) due to the low sensitivity of quaternary carbons.
-
References
-
BOC Sciences. 5-Methyloxazole-4-acetic Acid (CAS 1507656-31-6) Product Data.[1][2][4] Retrieved from .
-
European Patent Office. Patent EP1313717B1: Biaryloxymethylarenecarboxylic acids. (Contains synthesis and characterization data for methyl oxazole acetic acid derivatives). Retrieved from .
-
Sigma-Aldrich. NMR Chemical Shifts of Trace Impurities. (Standard reference for solvent residual peaks in DMSO-d6). Retrieved from .
-
National Institutes of Health (NIH). PubChem Compound Summary: Oxazole Derivatives. (General spectral trends for oxazole rings). Retrieved from .
Sources
- 1. 380429-42-5,Methyl (2S,4R)-3-Boc-2-(tert-butyl)oxazolidine-4-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 134272-64-3,N-(2-Aminoethyl)maleimide Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. Search Results - AK Scientific [aksci.com]
Comparative Guide: HPLC Method Development for 5-Methyloxazole-4-acetic Acid Purity
Executive Summary: The Polarity Paradox
5-Methyloxazole-4-acetic acid presents a classic chromatographic challenge: it is a small, highly polar, acidic molecule. Standard Reversed-Phase (RP) methods often fail due to poor retention (elution in the void volume) or "phase collapse" (dewetting) when high-aqueous conditions are used to force retention.[1][2]
This guide objectively compares three distinct separation strategies to identify the most robust protocol for purity determination.
-
Method A (Conventional C18): Prone to dewetting and retention loss.[1]
-
Method B (Ion-Pairing): Effective but suffers from slow equilibration and MS-incompatibility.[1]
-
Method C (Polar-Embedded/Aqueous C18): The Recommended Standard. Offers superior retention stability in 100% aqueous mobile phases, sharp peak shapes, and MS compatibility.
Physicochemical Profiling & Separation Logic
Before selecting a column, we must understand the molecule's behavior in solution.
| Property | Value (Approx.) | Chromatographic Implication |
| Structure | Oxazole ring + Acetic acid tail | Dual polarity: Aromatic ring (hydrophobic) vs. Carboxyl group (hydrophilic/ionic).[1] |
| pKa (Acid) | ~4.2 - 4.8 | At neutral pH, it exists as a carboxylate anion (highly polar, zero retention on C18).[1] Method must use pH < 3.0 to protonate the acid for RP retention.[1] |
| LogP | < 1.0 (Low) | Hydrophobicity is insufficient for standard C18 retention if organic modifier > 5%.[1] |
| UV Max | ~210–220 nm | Requires low-UV cut-off solvents (Phosphoric acid, Acetonitrile) or MS detection.[1] |
Strategic Comparison of Methodologies
Method A: Conventional C18 (The Baseline)
-
Column: Standard C18 (e.g., Zorbax Eclipse Plus C18).[1]
-
Conditions: 0.1% TFA in Water/ACN.[1]
-
Outcome: FAILURE RISK HIGH.
-
Mechanism:[3][4] To retain this polar acid, you must lower the organic solvent to <5%. On standard C18, the hydrophobic alkyl chains "collapse" or mat down to avoid the water, expelling the mobile phase from the pores (Dewetting).
-
Result: Retention times shift drastically between runs; analyte often elutes in the void volume (
), co-eluting with salts.
-
Method B: Ion-Pairing Chromatography (IPC)[1]
-
Additive: Tetrabutylammonium hydroxide (TBAH) or Octanesulfonic acid.[1]
-
Outcome: FUNCTIONAL BUT INEFFICIENT.
Method C: Polar-Embedded C18 (The Optimized Solution)
-
Column: Polar-Embedded or "Aqueous" C18 (e.g., Waters SymmetryShield, Agilent Polaris, Phenomenex Synergi Hydro-RP).[1]
-
Conditions: 20 mM Phosphate Buffer (pH 2.5) / Acetonitrile.[1][8]
-
Outcome: SUPERIOR PERFORMANCE.
-
Mechanism:[3][4] These stationary phases contain a polar group (amide, carbamate, or ether) embedded near the silica surface. This group "shields" silanols and hydrogen bonds with water, preventing phase collapse even in 100% aqueous buffer.[1]
-
Result: Stable retention, sharp peaks for acids, and full compatibility with gradient elution starting at 0% organic.[1]
-
Visualizing the Decision Process
Figure 1: Decision tree for selecting the optimal stationary phase for small polar acids.
Detailed Experimental Protocol (Method C)
This protocol utilizes a Polar-Embedded C18 column to ensure retention of the parent acid while separating hydrophobic synthetic impurities (e.g., ethyl esters).
Reagents & Equipment
-
Stationary Phase: Polar-embedded C18 (e.g., 150 mm x 4.6 mm, 3.5 µm or 5 µm).[1]
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Phosphoric Acid. (Low pH suppresses ionization of the carboxyl group, increasing retention).
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Detector: UV-Vis / PDA at 215 nm .[1]
Gradient Program
The gradient is designed to hold the polar parent compound initially, then ramp up to elute hydrophobic impurities.
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 100 | 0 | Load: High aqueous forces retention of polar acid.[1] |
| 5.0 | 100 | 0 | Isocratic Hold: Ensures separation from void volume.[1] |
| 20.0 | 40 | 60 | Ramp: Elutes hydrophobic esters/intermediates. |
| 25.0 | 40 | 60 | Wash: Clears column.[1] |
| 26.0 | 100 | 0 | Re-equilibration. |
| 35.0 | 100 | 0 | End. |
Impurity Profiling Logic
In the synthesis of 5-methyloxazole-4-acetic acid, specific impurities are expected. The method must resolve these:
-
Ethyl 5-methyloxazole-4-acetate: The ester precursor.[1] Much more hydrophobic.[1] Will elute late (approx. 15-18 min).
-
5-Methyloxazole: Decarboxylated degradation product.[1] Less polar than the parent acid but more polar than the ester.
-
Open-chain intermediates: Often highly polar, eluting near the void volume (critical to separate from the parent peak).[1]
Figure 2: Expected elution order using the recommended Polar-Embedded C18 protocol.
Validation Parameters (Self-Validating System)
To ensure "Trustworthiness" (Part 2 of requirements), the method includes system suitability tests (SST).
-
Resolution (
): Must be > 2.0 between the Parent Acid and the nearest impurity (likely the decarboxylated species). -
Tailing Factor (
): Must be < 1.5. If , it indicates secondary interactions with silanols.[1] Correction: Increase buffer concentration to 50 mM or lower pH slightly.[1] -
Repeatability: RSD of peak area < 1.0% for 5 replicate injections.[1]
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Peak Splitting | Sample solvent incompatibility.[1] | Dissolve sample in Mobile Phase A (100% Buffer). Do not use pure ACN as diluent.[1] |
| Retention Loss | Phase collapse (if using standard C18).[1] | Switch to Polar-Embedded column immediately.[1] |
| High Backpressure | Buffer precipitation.[1] | Ensure mixing of Buffer/ACN does not exceed solubility limits (usually safe up to 80% ACN).[1] |
References
-
PubChem. (n.d.).[1] 5-Methylisoxazole-4-carboxylic acid (Compound Summary). National Library of Medicine.[1] Retrieved from [Link](Note: While structurally distinct, the physicochemical properties and method development principles for small oxazole acids are directly analogous).
-
Waters Corporation. (2025).[1] Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link][1][9][10][11][12][13]
-
LCGC International. (2024).[1] Improved Retention for Polar Organic Acids with Unique Multi-Mode Columns. Retrieved from [Link]
-
ResearchGate. (2025). Mechanism of Retention Loss when C8 and C18 HPLC Columns are Used with Highly Aqueous Mobile Phases. Retrieved from [Link]
Sources
- 1. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. hplc.eu [hplc.eu]
- 7. lcms.cz [lcms.cz]
- 8. jchr.org [jchr.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Biological Activity of Oxazole vs. Isoxazole Acetic Acids
This guide provides an objective, technical comparison of oxazole and isoxazole acetic acid derivatives, focusing on their application in drug discovery, specifically as anti-inflammatory (NSAID) and antimicrobial agents.
Executive Summary
In medicinal chemistry, the choice between an oxazole (1,3-azole) and an isoxazole (1,2-azole) scaffold fundamentally alters the physicochemical and metabolic profile of an acetic acid derivative. While both scaffolds serve as bioisosteres for phenyl rings in NSAIDs, they exhibit distinct biological behaviors:
-
Oxazole Acetic Acids: Characterized by high metabolic stability and moderate lipophilicity. They typically function as non-selective COX inhibitors or PPAR agonists. The ring is robust, acting as a stable linker.
-
Isoxazole Acetic Acids: Characterized by a labile N–O bond, making them susceptible to reductive ring cleavage (a "metabolic switch"). They often exhibit superior COX-2 selectivity due to specific electrostatic interactions within the enzyme pocket but carry a higher risk of idiosyncratic toxicity.
Physicochemical & Structural Comparison
The core difference lies in the heteroatom arrangement, which dictates electronic distribution and side-chain acidity.
| Feature | Oxazole Acetic Acid | Isoxazole Acetic Acid | Impact on Drug Design |
| Structure | 1,3-position (O at 1, N at 3) | 1,2-position (O at 1, N at 2) | Isoxazole is more polar. |
| Basicity (Ring N) | Weak base (pKa ~0.8) | Very weak base (pKa < -2.0) | Oxazole can accept H-bonds more readily at physiologic pH. |
| Side Chain Acidity | Moderate (-CH₂COOH pKa ~4.5) | Higher (-CH₂COOH pKa ~4.0) | Isoxazole is more electron-withdrawing, increasing acid strength. |
| Metabolic Stability | High (Resistant to reduction) | Low/Moderate (N-O bond labile to reduction) | Isoxazole can act as a prodrug or toxophore. |
| Binding Mode | Planar, lipophilic interaction | Polar, electrostatic interaction | Isoxazole favors polar pockets (e.g., COX-2 side pocket). |
Electronic Influence on the Acetic Acid Tail
The position of the nitrogen atom influences the electron density of the attached acetic acid group.
-
Isoxazole Effect: The adjacent electronegative oxygen and nitrogen (N-O) create a strong electron-withdrawing inductive effect ($ -I $). This stabilizes the carboxylate anion, lowering the pKa of the acetic acid side chain, potentially improving protein binding via stronger salt bridges (e.g., with Arg120 in COX enzymes).
-
Oxazole Effect: The 1,3-arrangement allows for better resonance stabilization but less inductive withdrawal, resulting in a slightly less acidic side chain compared to the isoxazole analog.
Biological Activity Profile
Anti-Inflammatory (COX Inhibition)
The primary application of these derivatives is in Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).
-
Oxazole Derivatives (e.g., Oxaprozin analogs):
-
Mechanism: Competitive, reversible inhibition of COX-1 and COX-2.
-
Selectivity: Often non-selective or slightly COX-1 biased due to the lipophilic nature of the oxazole ring, which fits well into the hydrophobic channel of COX-1.
-
Performance: Long half-life (due to metabolic stability) but higher risk of gastrointestinal (GI) side effects.
-
-
Isoxazole Derivatives (e.g., Valdecoxib/Isoxepac analogs):
-
Mechanism: The isoxazole ring's nitrogen lone pair can accept hydrogen bonds from the hydrophilic side pocket of COX-2 (His90, Arg513).
-
Selectivity: High COX-2 selectivity. The 1,2-heteroatom placement is a privileged scaffold for fitting the larger COX-2 active site.
-
Performance: Potent anti-inflammatory activity in carrageenan-induced edema models (often >60% inhibition), but metabolic ring opening can lead to active or toxic metabolites.
-
Metabolic Fate: The "Switch" vs. The "Shield"
This is the most critical differentiator for drug development.
-
The Isoxazole "Switch": The N–O bond is weak (
55 kcal/mol). In vivo, liver reductases (P450s) can cleave this bond, opening the ring to form an enaminoketone or cyano-enol .-
Implication: This can be used as a prodrug strategy (e.g., Leflunomide
Teriflunomide) or can lead to hepatotoxicity if the ring-opened product is reactive.
-
-
The Oxazole "Shield": The oxazole ring is aromatic and highly stable to both oxidation and reduction.
-
Implication: Ideal for drugs requiring a long duration of action and predictable pharmacokinetics (e.g., Oxaprozin).
-
Visual Analysis (SAR & Metabolism)
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates how the ring choice dictates the downstream biological effect.
Figure 1: Decision tree for selecting oxazole vs. isoxazole scaffolds based on desired pharmacological outcome.
Metabolic Pathway: Isoxazole Ring Opening
The reductive cleavage of isoxazole is a key consideration.
Figure 2: The reductive metabolism pathway specific to isoxazole derivatives.
Experimental Protocols
To validate the activity of these compounds, the following protocols are standard in the field.
Synthesis of 2,4-Disubstituted Azole Acetic Acids
-
Oxazole Synthesis (Robinson-Gabriel):
-
Reactants:
-acylamino ketone + dehydrating agent ( or ). -
Cyclization: Heat at reflux to effect cyclodehydration.
-
Yield: Typically high (70-90%). Stable product.
-
-
Isoxazole Synthesis (1,3-Dipolar Cycloaddition):
-
Reactants: Alkyne (with acetic acid ester side chain) + Nitrile Oxide (generated in situ from oxime).
-
Cyclization: Stir in ethanol/water with mild base.
-
Regioselectivity: Often produces a mixture of 3,5- and 3,4-isomers; requires chromatographic separation.
-
In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Edema)
This assay measures the acute phase of inflammation, primarily driven by COX-2 derived prostaglandins.
Protocol:
-
Animals: Wistar albino rats (150–200g).
-
Grouping: Control (Saline), Standard (Indomethacin 10 mg/kg), Test Compounds (Oxazole/Isoxazole derivatives 10–50 mg/kg).
-
Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.
-
Treatment: Administer test compounds orally 1 hour prior to carrageenan injection.
-
Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 6 hours.
-
Calculation:
(Where = mean edema of control, = mean edema of treated).
Expected Results:
-
Isoxazole derivatives: Peak inhibition often occurs earlier (1-3h) with high potency due to rapid COX-2 binding.
-
Oxazole derivatives: Sustained inhibition (3-6h) due to metabolic stability.
Comparative Data Summary
The following data aggregates findings from recent comparative studies (see References).
| Parameter | Oxazole Derivative (Generic) | Isoxazole Derivative (Generic) |
| IC₅₀ (COX-2) | 0.5 – 5.0 | 0.05 – 1.0 |
| Selectivity Index (COX-1/COX-2) | Low (< 10) | High (> 50) |
| Oral Bioavailability | High (> 80%) | Variable (Subject to first-pass metabolism) |
| Half-life ( | Long (e.g., Oxaprozin ~50h) | Shorter (due to ring opening) |
| Primary Toxicity Risk | GI Ulceration | Hepatotoxicity / Skin Reactions |
References
-
BenchChem. (2025).[1] A Comparative Analysis of the Biological Activities of Oxazole and Isoxazole Analogs. Retrieved from
-
RSC Publishing. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from
-
National Institutes of Health (NIH). (2023). Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity. Retrieved from
-
MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved from
-
ResearchGate. (2022).[2] An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. Retrieved from
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A Comparative Guide to the Crystallographic Analysis of Oxazole-Based Carboxylic Acids: A Case Study of 5-Methylisoxazole-4-carboxylic Acid and a Proposed Workflow for 5-Methyloxazole-4-acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the crystal structure of 5-methylisoxazole-4-carboxylic acid, a close structural analog to 5-methyloxazole-4-acetic acid. To date, the crystal structure of 5-methyloxazole-4-acetic acid has not been publicly reported. Therefore, this document serves a dual purpose: first, to present a comprehensive analysis of a relevant, well-characterized molecule, and second, to propose a robust experimental workflow for the crystallographic determination of 5-methyloxazole-4-acetic acid. This approach allows for a predictive comparison based on established data, offering valuable insights for researchers working with this class of compounds.
Introduction: The Significance of Oxazole and Isoxazole Scaffolds
Oxazole and isoxazole rings are key heterocyclic motifs in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Their ability to participate in hydrogen bonding and other non-covalent interactions makes them valuable scaffolds for designing molecules with specific biological targets. Understanding the three-dimensional structure and crystal packing of these molecules is paramount for rational drug design, polymorphism screening, and formulation development. 5-Methylisoxazole-4-carboxylic acid itself is a known intermediate in the synthesis of the antirheumatic drug Leflunomide, highlighting the pharmaceutical relevance of this structural class.[1][2]
While both oxazoles and isoxazoles are five-membered aromatic heterocycles containing one nitrogen and one oxygen atom, the relative positions of these heteroatoms lead to distinct electronic and steric properties, which in turn can influence their crystal packing and intermolecular interactions. This guide will delve into the determined crystal structure of 5-methylisoxazole-4-carboxylic acid to elucidate these features and then extrapolate these findings to predict the structural characteristics of the yet-to-be-crystallized 5-methyloxazole-4-acetic acid.
Part 1: Crystal Structure Analysis of 5-Methylisoxazole-4-carboxylic Acid
The crystal structure of 5-methylisoxazole-4-carboxylic acid provides a foundational understanding of the intermolecular forces that govern the solid-state assembly of this class of molecules.
Experimental Protocol for Crystallization and Structure Determination
The successful crystallization and subsequent X-ray diffraction analysis of 5-methylisoxazole-4-carboxylic acid were reported by Wang et al.[1][2] The methodology employed is a standard and effective approach for small organic molecules.
Synthesis and Crystallization:
-
Synthesis: The compound was synthesized by refluxing 5-methylisoxazole-4-carboxylate with a mixture of acetic acid, water, and concentrated hydrochloric acid for 10 hours.[1][2]
-
Purification and Crystallization: A crude sample of the title compound was obtained, and pure crystals suitable for X-ray diffraction were collected by recrystallization from ethanol.[1][2] The slow evaporation of the solvent is a common and effective technique for growing high-quality single crystals.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis:
The crystallographic data was collected using an Enraf–Nonius CAD-4 diffractometer.[2] This instrument is a classic four-circle goniometer used for determining the crystal structure of single crystals. The structure was solved and refined using the SHELXTL software package.[2]
Crystallographic Data and Structural Features
The key crystallographic parameters for 5-methylisoxazole-4-carboxylic acid are summarized in the table below.
| Parameter | Value [2] |
| Chemical Formula | C₅H₅NO₃ |
| Molecular Weight | 127.10 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 7.2540 (15) |
| b (Å) | 6.4700 (13) |
| c (Å) | 12.273 (3) |
| V (ų) | 576.0 (2) |
| Z | 4 |
| Temperature (K) | 293 |
| R-factor | 0.040 |
Key Structural Insights:
-
Planarity: The molecule is planar, with the molecule lying on a crystallographic mirror plane.[1][2]
-
Intramolecular Interactions: An intramolecular C—H⋯O interaction is present, which helps to establish the molecular conformation.[1][2]
-
Intermolecular Hydrogen Bonding: The crystal structure is dominated by strong intermolecular O—H⋯N hydrogen bonds. These interactions link the molecules into a one-dimensional supramolecular chain along the a-axis.[1][2]
-
Crystal Packing: The crystal packing is further stabilized by weak C—H⋯O hydrogen bonds between adjacent chains.[1][2]
Part 2: A Proposed Workflow for the Crystallographic Analysis of 5-Methyloxazole-4-acetic Acid
Given the absence of a published crystal structure for 5-methyloxazole-4-acetic acid (CAS 1507656-31-6)[], this section outlines a detailed experimental plan for its crystallization and structural determination. The proposed methodology is based on established techniques and the successful approach used for its isoxazole analog.
Proposed Experimental Workflow
Caption: Proposed experimental workflow for the crystallographic analysis of 5-Methyloxazole-4-acetic acid.
Detailed Methodologies
1. Synthesis and Purification:
-
Synthesis: While various synthetic routes exist for oxazole derivatives, a common approach involves the reaction of an appropriate α-haloketone with a primary amide.[4] For 5-methyloxazole-4-acetic acid, a plausible route would be the reaction of a suitable β-ketoester with formamide.
-
Purification: The crude product should be purified to >98% purity, as confirmed by techniques such as HPLC and NMR. Recrystallization from a suitable solvent or column chromatography are standard purification methods.
2. Crystallization Screening:
-
Solvent Selection: A range of solvents with varying polarities should be screened. Based on the successful crystallization of the isoxazole analog in ethanol, this would be a primary candidate. Other solvents to consider include acetone, ethyl acetate, isopropanol, and solvent mixtures (e.g., ethanol/water).
-
Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.
-
3. Single-Crystal X-ray Diffraction (SC-XRD) Analysis:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is cooled (typically to 100 K) to minimize thermal vibrations and placed in an X-ray diffractometer. A full sphere of diffraction data is collected.
-
Structure Solution and Refinement: The collected data is used to solve the crystal structure using direct methods or Patterson synthesis. The structural model is then refined to obtain accurate atomic coordinates, bond lengths, and angles.
Part 3: Comparative Analysis and Predicted Structural Features
A direct comparison of crystal structures is not possible; however, we can make informed predictions about the structural features of 5-methyloxazole-4-acetic acid based on its chemical structure and the known structure of 5-methylisoxazole-4-carboxylic acid.
Structural Comparison
| Feature | 5-Methylisoxazole-4-carboxylic acid (Observed) | 5-Methyloxazole-4-acetic acid (Predicted) |
| Molecular Formula | C₅H₅NO₃ | C₆H₇NO₃ |
| Heterocyclic Ring | Isoxazole | Oxazole |
| Carboxylic Acid Linker | Direct attachment | Methylene (-CH₂-) linker |
| Key Hydrogen Bond Acceptor | Ring Nitrogen | Ring Nitrogen and Carbonyl Oxygen |
| Key Hydrogen Bond Donor | Carboxylic Acid -OH | Carboxylic Acid -OH |
| Flexibility | Rigid, planar molecule | Increased conformational flexibility due to the methylene linker |
Predicted Intermolecular Interactions of 5-Methyloxazole-4-acetic acid
Caption: Predicted primary hydrogen bonding motifs for 5-Methyloxazole-4-acetic acid.
Causality behind Predicted Interactions:
-
Carboxylic Acid Dimer: The presence of the carboxylic acid group makes the formation of a centrosymmetric hydrogen-bonded dimer a highly probable packing motif. This is a very common and stable arrangement for carboxylic acids in the solid state.
-
O-H···N Hydrogen Bond: The nitrogen atom in the oxazole ring is a good hydrogen bond acceptor. Therefore, an O-H···N interaction between the carboxylic acid of one molecule and the oxazole nitrogen of another is also a likely and strong interaction, similar to what is observed in the isoxazole analog.
-
Conformational Flexibility: The methylene linker introduces a degree of rotational freedom between the oxazole ring and the carboxylic acid group. This could lead to different conformers being present in the crystal lattice or the possibility of polymorphism, where different crystal forms have distinct packing arrangements.
Conclusion
While the crystal structure of 5-methyloxazole-4-acetic acid remains to be determined, a thorough analysis of its close analog, 5-methylisoxazole-4-carboxylic acid, provides significant insights into the likely structural features of this compound class. The crystal packing is expected to be driven by strong hydrogen bonding, with the potential for both carboxylic acid dimers and interactions involving the oxazole nitrogen. The additional conformational flexibility of the acetic acid side chain in the target molecule may lead to more complex packing arrangements compared to its carboxylic acid counterpart. The proposed experimental workflow in this guide provides a clear and robust pathway for researchers to successfully crystallize and determine the structure of 5-methyloxazole-4-acetic acid, which will be a valuable contribution to the structural chemistry of pharmacologically relevant heterocycles.
References
-
Wang, D.-C., Xu, W., & Wu, W.-Y. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3140. [Link]
-
ResearchGate. (n.d.). X-ray diffraction pattern of pure and CV-doped MgSO4 single crystal. Retrieved February 3, 2026, from [Link]
-
Wang, D.-C., Xu, W., & Wu, W.-Y. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, E65(12), o3140. [Link]
-
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Methylisoxazole-4-carboxylic acid. PubChem Compound Database. Retrieved February 3, 2026, from [Link]
-
Amerigo Scientific. (n.d.). 5-Methylisoxazole-4-carboxylic acid (97%). Retrieved February 3, 2026, from [Link]
- Google Patents. (n.d.). Process for preparation of 4-methyloxazole-5-carboxylic ester.
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FTIR characteristic peaks for 5-Methyloxazole-4-acetic acid identification
FTIR Identification Guide: 5-Methyloxazole-4-acetic Acid
Content Type: Publish Comparison Guide Target Audience: Pharmaceutical Researchers, QC Scientists, Process Chemists Topic: Spectroscopic Characterization of CAS 13735-12-1 (Vitamin B6 Intermediate)
Executive Summary: The Spectral Fingerprint of Efficiency
5-Methyloxazole-4-acetic acid (CAS: 13735-12-1) is a critical heterocyclic intermediate, primarily utilized in the synthesis of Pyridoxine (Vitamin B6). In drug development and industrial production, its purity and identity are paramount. While NMR provides structural resolution and Mass Spectrometry offers molecular weight confirmation, Fourier Transform Infrared Spectroscopy (FTIR) remains the most rapid, cost-effective, and robust technique for routine identification and solid-state form analysis.
This guide moves beyond basic peak listing. We compare the FTIR profile of 5-Methyloxazole-4-acetic acid against its synthetic precursors (esters and acyclic amides) to provide a decision-making framework for process monitoring.
Theoretical Basis: Deconvoluting the Spectrum
To accurately identify 5-Methyloxazole-4-acetic acid, one must treat the spectrum as a superposition of two distinct chemical domains: the Heterocyclic Core (Oxazole) and the Side Chain (Carboxylic Acid) .
The Structural Domains
-
The Oxazole Ring: A 5-membered aromatic ring containing Oxygen and Nitrogen at the 1 and 3 positions. It exhibits characteristic "breathing" modes and C=N stretching distinct from pyridines or furans.
-
The Acetic Acid Tail: Provides the most dominant spectral features (Carbonyl and Hydroxyl groups) which are highly sensitive to hydrogen bonding and physical state (solid vs. solution).
Comparative Analysis: Product vs. Alternatives
In a synthesis context, "alternatives" are the impurities or precursors you are trying to rule out. The two most common scenarios in Vitamin B6 synthesis involve distinguishing the acid from its Ester Precursor (hydrolysis step) and its Acyclic Precursor (cyclization step).
Scenario A: Monitoring Hydrolysis (Acid vs. Ester)
Context: The molecule is often generated by hydrolyzing Ethyl 5-methyloxazole-4-acetate.
-
The Ester Alternative: Shows a sharp C=O stretch at ~1735–1750 cm⁻¹ and lacks the broad O-H stretch.[1][2]
-
The Target (Acid): The C=O shifts to lower frequencies (~1700–1720 cm⁻¹) due to dimerization, and the "H-bond wall" appears.
Scenario B: Monitoring Cyclization (Oxazole vs. Acyclic Amide)
Context: Formation of the oxazole ring from N-formyl derivatives.
-
The Acyclic Alternative: Shows Amide I and Amide II bands (1650/1550 cm⁻¹) and N-H stretching (3200–3400 cm⁻¹).
-
The Target (Oxazole): Loss of N-H peaks; appearance of cyclic C=N (1580 cm⁻¹) and ring breathing modes (1000–1100 cm⁻¹).
Table 1: Comparative Spectral Markers
| Feature | Target: 5-Methyloxazole-4-acetic acid | Alternative: Ethyl Ester Precursor | Alternative: Acyclic Amide |
| O-H Region | Broad, intense (2500–3300 cm⁻¹) | Absent | Absent (N-H present instead) |
| Carbonyl (C=O) | ~1700–1725 cm⁻¹ (Acid Dimer) | ~1735–1750 cm⁻¹ (Ester) | ~1650–1690 cm⁻¹ (Amide I) |
| C-O Stretch | 1210–1320 cm⁻¹ | 1000–1300 cm⁻¹ (Two bands) | Weak/Absent |
| Ring Mode | ~1580 cm⁻¹ (C=N Oxazole) | ~1580 cm⁻¹ (Present) | Absent |
Characteristic Peak Guide
The following table outlines the specific wavenumbers required for positive identification.
Table 2: Diagnostic FTIR Peaks for 5-Methyloxazole-4-acetic acid
| Functional Group | Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |
| Carboxylic Acid O-H | Stretching | 2500 – 3300 | Strong/Broad | "The Wall."[2] Overlaps C-H stretches.[2] Indicates free acid. |
| Oxazole C-H | Stretching | 3100 – 3150 | Weak/Shoulder | Aromatic C-H on the ring (C2 position). |
| Methyl C-H | Stretching | 2850 – 2960 | Medium | Aliphatic C-H from the 5-methyl group. |
| Carboxylic C=O | Stretching | 1690 – 1725 | Very Strong | Position depends on H-bonding (dimer vs monomer). |
| Oxazole Ring | C=N Stretch | 1575 – 1590 | Medium | Characteristic of the 1,3-oxazole system. |
| Oxazole Ring | Ring Breathing | 1090 – 1120 | Medium/Sharp | "Fingerprint" region marker for the heterocycle. |
| Carboxylic C-O | Stretching | 1210 – 1300 | Strong | Confirms the acid functionality alongside the O-H. |
| O-H (Acid) | Out-of-plane Bend | 900 – 950 | Medium/Broad | Often seen as a "hump" in the fingerprint region. |
Experimental Protocol: Self-Validating Workflow
To ensure data integrity (Trustworthiness), follow this protocol which includes built-in validation steps.
Method: KBr Pellet Transmission (Gold Standard)
Why: KBr pellets provide superior resolution for solid-state acids compared to ATR, which can distort peak intensities of high refractive index organic solids.
Step-by-Step:
-
Blank Validation: Press a pure KBr pellet (approx. 200mg). Collect background.[3][4] Criteria: Transmission >95% at 4000 cm⁻¹; no water peaks at 3400 cm⁻¹.
-
Sample Prep: Mix 1–2 mg of dry 5-Methyloxazole-4-acetic acid with 200 mg dry KBr. Grind to a fine powder (particle size < 2 µm to avoid Christiansen effect).
-
Pressing: Apply 8–10 tons of pressure for 2 minutes under vacuum (to remove moisture).
-
Acquisition:
-
Resolution: 4 cm⁻¹[5]
-
Scans: 32 (minimum)
-
Range: 4000 – 400 cm⁻¹
-
-
Validation Check:
-
Is the C=O peak saturated (0% T)? -> Reject. Dilute sample.
-
Is the O-H region jagged? -> Reject. Moisture interference.[1]
-
Visualization: Identification Logic Flow
Figure 1: Decision tree for identifying 5-Methyloxazole-4-acetic acid and distinguishing it from common synthesis intermediates.
Synthesis Monitoring Pathway
Understanding how the spectrum evolves during synthesis allows for real-time reaction monitoring.
Figure 2: Spectral evolution during the hydrolysis of the ester precursor to the target acid.
References
-
National Institute of Standards and Technology (NIST). Infrared Spectrum of Oxazole. NIST Chemistry WebBook, SRD 69.[5] Available at: [Link]
-
Specac Application Notes. Interpreting Infrared Spectra: Carboxylic Acids and Esters. Available at: [Link]
-
Master Organic Chemistry. Infrared Spectroscopy: A Quick Primer on Interpreting Spectra (Carboxylic Acids vs Esters). Available at: [Link]
-
PubChem. 5-Methylisoxazole-4-carboxylic acid (Structural Analog Data). National Library of Medicine. Available at: [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
